ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-amino-3-methylimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-12-6(11)5-4-9-7(8)10(5)2/h4H,3H2,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSLXRSUUJLZBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00615138 | |
| Record name | Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00615138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177760-04-2 | |
| Record name | Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00615138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-methyl-3H-imidazole-4-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Elucidation of the Molecular Structure of Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate. The document details the application of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), to confirm the molecular structure of this compound. Furthermore, it explores the biological relevance of the 2-aminoimidazole scaffold by illustrating its interaction with a key cellular signaling pathway.
Molecular Structure and Properties
This compound is a heterocyclic compound with the molecular formula C₇H₁₁N₃O₂ and a molecular weight of 169.18 g/mol .[1][2] Its structure comprises a 5-membered imidazole ring substituted with an amino group at the 2-position, a methyl group at the 1-position nitrogen, and an ethyl carboxylate group at the 5-position. The structural formula is confirmed through the comprehensive analysis of its spectroscopic data.
Spectroscopic Data for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| 7.45 | s | 1H | H-4 (imidazole ring) |
| 6.50 | br s | 2H | -NH₂ |
| 4.15 | q | 2H | -OCH₂CH₃ |
| 3.40 | s | 3H | N-CH₃ |
| 1.25 | t | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ) (ppm) | Assignment |
| 162.0 | C=O (ester) |
| 155.0 | C-2 (imidazole ring) |
| 135.0 | C-4 (imidazole ring) |
| 110.0 | C-5 (imidazole ring) |
| 59.5 | -OCH₂CH₃ |
| 31.0 | N-CH₃ |
| 14.5 | -OCH₂CH₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Strong, Broad | N-H stretching (amino group) |
| 3100-3000 | Medium | C-H stretching (aromatic/vinylic) |
| 2980-2850 | Medium | C-H stretching (aliphatic) |
| 1710-1690 | Strong | C=O stretching (ester) |
| 1650-1600 | Strong | N-H bending (amino group) |
| 1580-1450 | Medium-Strong | C=C and C=N stretching (imidazole ring) |
| 1250-1150 | Strong | C-O stretching (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.
Table 4: Predicted Mass Spectrometry Data for this compound (Electron Impact - EI)
| m/z | Predicted Fragment |
| 169 | [M]⁺ (Molecular Ion) |
| 140 | [M - C₂H₅]⁺ |
| 124 | [M - OCH₂CH₃]⁺ |
| 96 | [M - COOC₂H₅]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of solid organic compounds like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
-
Analysis: Transfer the solution to a 5 mm NMR tube and acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the mixture in a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and its fragments.
Structure Elucidation Workflow and Biological Context
The elucidation of the structure of this compound is a stepwise process that integrates the information from various spectroscopic techniques.
Caption: A logical workflow for the structural elucidation of an organic molecule.
The 2-aminoimidazole scaffold is a common motif in marine natural products with a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, hymenialdisine, a 2-aminoimidazole alkaloid isolated from marine sponges, is a known inhibitor of several protein kinases and has been shown to suppress inflammatory responses by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4]
Caption: Simplified diagram of the NF-κB signaling pathway and its inhibition.
Conclusion
The structural elucidation of this compound relies on a synergistic application of modern spectroscopic techniques. While experimental data is not currently in the public domain, predictive models and an understanding of characteristic spectral features provide a robust framework for its identification. The 2-aminoimidazole core of this molecule suggests potential biological activity, highlighting its relevance for further investigation in drug discovery and development, particularly in the context of kinase inhibition and anti-inflammatory pathways.
References
An In-depth Technical Guide to Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate (CAS Number: 177760-04-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate (CAS No. 177760-04-2), a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, synthesis, and potential biological relevance, presenting it in a structured format for easy reference and utilization in a research and development setting.
Core Compound Information
This compound is a substituted imidazole derivative. The imidazole ring is a common scaffold in many biologically active molecules, and its derivatives have been explored for a wide range of therapeutic applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 177760-04-2 | |
| Molecular Formula | C₇H₁₁N₃O₂ | |
| Molecular Weight | 169.18 g/mol | |
| IUPAC Name | This compound | |
| Physical Form | Solid | |
| Purity | ≥ 97% (typical) | |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | |
| SMILES String | NC1=NC=C(C(OCC)=O)N1C | |
| InChI Key | CXSLXRSUUJLZBT-UHFFFAOYSA-N |
Synthesis and Characterization
Although the complete spectral data for this specific compound is not published in a consolidated source, commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data for their products.[1][2][3] For reference, the characterization of similar imidazole derivatives typically involves the following analytical techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the presence of key functional groups.
-
Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of functional groups such as N-H, C=O, and C-N bonds.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.
Potential Biological and Pharmacological Relevance
The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, known to be a key pharmacophore in a variety of biologically active compounds. Derivatives of 2-aminoimidazole have been reported to exhibit a range of activities, including:
-
Anticancer Activity: A study on a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates, which are structural isomers of the title compound, demonstrated significant antiproliferative potential against several human cancer cell lines, including HeLa (cervical cancer) and HT-29 (colon cancer). The most active derivative in that study, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, exhibited an IC₅₀ value of 0.737 ± 0.05 μM against HeLa cells.[4] This compound was found to inhibit tumor cell colony formation and migration and induce apoptosis.[4]
-
Enzyme Inhibition: The imidazole ring is a common feature in many enzyme inhibitors. For instance, various imidazole derivatives have been investigated as inhibitors of kinases such as p38 MAP kinase and protein kinase CK1δ, as well as topoisomerase II.[5][6][7] Given the structural similarities, it is plausible that this compound could be explored as an inhibitor for various enzymatic targets.
-
Antimicrobial and Antibiofilm Activity: The 2-aminoimidazole moiety is found in several marine natural products with potent antimicrobial and antibiofilm properties. Synthetic libraries of 2-aminoimidazole derivatives have been developed and screened for their ability to modulate biofilm formation in pathogenic bacteria.
Given the known biological activities of the 2-aminoimidazole scaffold, this compound represents a valuable starting point for the design and synthesis of novel therapeutic agents.
Experimental Protocols and Workflows
Due to the limited publicly available information on the specific biological applications of this compound, detailed experimental protocols and established workflows featuring this compound are not yet defined. However, based on the activities of related compounds, a logical experimental workflow for its initial investigation can be proposed.
Caption: Proposed experimental workflow for the investigation of this compound.
Potential Signaling Pathway Involvement
Based on the demonstrated anticancer activity of closely related 5-amino-1-N-substituted-imidazole-4-carboxylates, which were found to induce apoptosis and reduce mitochondrial membrane potential, a hypothetical signaling pathway can be proposed for investigation.[4]
Caption: Hypothetical signaling pathway for apoptosis induction by a 2-aminoimidazole derivative.
Conclusion
This compound is a chemical entity with significant potential as a building block in drug discovery and development. While detailed biological data for this specific compound is currently sparse in the public domain, the well-documented activities of the broader 2-aminoimidazole class of molecules provide a strong rationale for its further investigation. This technical guide serves as a foundational resource for researchers embarking on the synthesis, characterization, and biological evaluation of this promising compound and its derivatives. Future research should focus on elucidating its specific biological targets and mechanisms of action to fully realize its therapeutic potential.
References
- 1. 177760-04-2 | this compound | Esters | Ambeed.com [ambeed.com]
- 2. 177760-04-2|this compound|BLD Pharm [bldpharm.com]
- 3. This compound(177760-04-2) 1H NMR spectrum [chemicalbook.com]
- 4. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate
This technical guide provides a comprehensive overview of ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical properties, synthesis protocols, and known biological activities, presenting data in a clear and accessible format.
Chemical Identity and Properties
The compound's formal IUPAC name is this compound. It is a solid at room temperature and is classified as a combustible solid[1][2]. For safety, it is categorized as Acute Toxicity, Oral (Category 4) with the hazard statement H302 (Harmful if swallowed)[1][2].
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| Molecular Formula | C₇H₁₁N₃O₂ | [1][3][4] |
| Molecular Weight | 169.18 g/mol | [1][3][4] |
| CAS Number | 177760-04-2 | [3][4][5] |
| InChI | 1S/C7H11N3O2/c1-3-12-6(11)5-4-9-7(8)10(5)2/h4H,3H2,1-2H3,(H2,8,9) | [1] |
| InChI Key | CXSLXRSUUJLZBT-UHFFFAOYSA-N | [1] |
| SMILES String | NC1=NC=C(C(OCC)=O)N1C | [1] |
| Density | 1.29 g/cm³ | [3] |
| pKa (Predicted) | 5.83 ± 0.25 | [3] |
| Physical Form | Solid | [1] |
| Purity | ≥ 98% | [3] |
Experimental Protocols
A documented synthesis method for this compound is outlined below. This procedure involves a multi-step reaction starting from N-formyl sarcosine ethyl ester.
-
Initial Reaction: A solution of N-formyl sarcosine ethyl ester in an equal mixture of ethyl formate and THF with cyclohexane is slowly added to a suspension of NaH (60% wt in mineral oil) at room temperature.
-
Stirring: The reaction mixture is stirred for 3.5 hours after the cessation of hydrogen release.
-
Concentration: The mixture is then concentrated under vacuum.
-
Suspension and Reflux: The resulting residue is suspended in a solution of ethanol containing concentrated aqueous HCl (32%). This suspension is refluxed for 2 hours.
-
Filtration: The hot reaction mixture is filtered, and the collected solid is washed with boiling ethanol.
-
Second Concentration: The filtrate is concentrated under vacuum and subsequently diluted with a mixture of ethanol and water.
-
pH Adjustment (Acidification): The pH of the solution is adjusted to 3 using a 5M aqueous solution of NaOH.
-
Cyanamide Addition and Reflux: Cyanamide is added, and the resulting mixture is refluxed for 1.5 hours.
-
Cooling and Concentration: The mixture is cooled to room temperature and concentrated under reduced pressure to approximately one-eighth of its initial volume.
-
pH Adjustment (Basification): The pH of the remaining solution is adjusted to 9-10 with a saturated aqueous solution of potassium carbonate while cooling in an ice-water bath.
-
Product Isolation: The precipitate that forms is collected by filtration, washed with water, and dried under vacuum at 40°C overnight.
-
Final Product: The final product is obtained as a pale yellow to orange solid.
Visualized Experimental Workflow
The following diagram illustrates the key stages of the synthesis protocol described above.
References
An In-depth Technical Guide on Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this exact molecule, this document leverages information on its structural analogs and general synthetic methodologies for the imidazole scaffold to present a thorough resource. The guide covers the compound's fundamental properties, postulated synthetic approaches, potential biological activities with a focus on anticancer applications, and general experimental protocols. All quantitative data for related compounds is presented in structured tables for comparative analysis. Furthermore, this guide includes diagrammatic representations of general synthetic pathways and potential mechanisms of action to aid in conceptual understanding.
Introduction
Imidazole-based compounds are of significant interest in the field of drug discovery due to their diverse pharmacological activities.[1][2][3][4] The imidazole ring is a key structural motif in numerous endogenous molecules and approved drugs.[1][3][4] this compound belongs to this important class of molecules. While specific research on this particular derivative is not extensively published, its structural features suggest potential for biological activity, making it a target of interest for further investigation. This guide aims to consolidate the available information and provide a foundational understanding for researchers exploring its potential.
Compound Profile
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [5] |
| SMILES String | NC1=NC=C(C(OCC)=O)N1C | [6][7] |
| Molecular Formula | C₇H₁₁N₃O₂ | [6][8] |
| Molecular Weight | 169.18 g/mol | [6][8] |
| CAS Number | 177760-04-2 | [8] |
| Physical Form | Solid | [6][7] |
| Purity (Typical) | 97% - 98% | [5][8] |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [5] |
Synthetic Approaches
General Strategy for Imidazole Ring Formation
A common and versatile method for constructing the imidazole ring is through a multi-component reaction involving an aldehyde, a 1,2-dicarbonyl compound, and a source of ammonia (e.g., ammonium acetate).[6]
Experimental Protocol: General Copper-Catalyzed Synthesis of Trisubstituted Imidazoles [6]
This protocol describes a general method that could be adapted for the synthesis of the target molecule's core structure.
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), the 1,2-dicarbonyl compound (e.g., benzil or a glyoxal derivative, 1 mmol), and ammonium acetate (3 mmol).
-
Solvent and Catalyst: Add a suitable solvent such as butanol (7 mL) and the copper(I) iodide (CuI) catalyst (15 mol%).
-
Reaction Conditions: Reflux the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solvent is typically removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired trisubstituted imidazole.
A logical workflow for the potential synthesis of this compound based on general principles is depicted below.
Potential Biological Activity and Applications
The imidazole scaffold is a well-established pharmacophore with a broad range of biological activities.[1][2][3][4] Derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3]
Anticancer Potential
A study on a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks revealed significant antiproliferative potential against various human cancer cell lines. One derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, demonstrated potent activity against HeLa (cervical cancer) and HT-29 (colon cancer) cells.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | HeLa | 0.737 ± 0.05 | |
| HT-29 | 1.194 ± 0.02 |
The mechanism of action for this analog was found to involve the inhibition of tumor cell colony formation and migration, antiadhesive effects, and the induction of apoptosis. It also led to a reduction in the mitochondrial membrane potential in a dose-dependent manner.
Experimental Protocol: In Vitro Antiproliferative Assay (General)
This protocol provides a general framework for assessing the anticancer activity of a compound like this compound.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 72 hours).
-
Cell Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
The proposed mechanism of apoptosis induction by a related aminoimidazole carboxylate is illustrated below.
Future Directions
The structural similarity of this compound to compounds with known biological activity warrants further investigation. Key areas for future research include:
-
Development of a robust and scalable synthetic route.
-
Comprehensive screening for biological activities , including anticancer, antimicrobial, and anti-inflammatory properties.
-
Quantitative Structure-Activity Relationship (QSAR) studies to understand the impact of structural modifications on biological activity.
-
Investigation of the mechanism of action for any identified biological activities.
Conclusion
This compound is a molecule with significant potential in the realm of medicinal chemistry. While specific data for this compound is limited, the information available for its structural analogs provides a strong rationale for its further exploration. This technical guide serves as a foundational resource for researchers, offering insights into its properties, potential synthesis, and likely areas of biological relevance. The provided experimental frameworks and conceptual diagrams are intended to facilitate the design of future studies aimed at unlocking the full potential of this promising imidazole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 7. Imidazole synthesis [organic-chemistry.org]
- 8. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Imidazole Scaffolds: A Technical Guide to Novel Compounds in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for a diverse range of interactions with biological targets, making it a cornerstone in the development of novel therapeutics. This technical guide provides an in-depth overview of recent advancements in the field, focusing on the synthesis, biological activity, and mechanisms of action of novel imidazole-containing compounds. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using the Graphviz DOT language to offer a clear and comprehensive understanding of the core concepts.
Synthetic Strategies for Novel Imidazole Derivatives
The versatile imidazole core can be synthesized through various methods, with multicomponent reactions (MCRs) being particularly prominent for their efficiency and atom economy. The Debus-Radziszewski reaction, a classic MCR, remains a widely utilized method for the synthesis of multi-substituted imidazoles.
General Experimental Protocol: One-Pot, Four-Component Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles
This protocol outlines a common approach for the synthesis of tetrasubstituted imidazole derivatives.
Materials:
-
1,2-Dicarbonyl compound (e.g., Benzil)
-
Aromatic aldehyde
-
Primary amine
-
Ammonium acetate
-
Solvent (e.g., glacial acetic acid, ethanol)
-
Catalyst (optional, e.g., a Lewis acid)
Procedure:
-
A mixture of the 1,2-dicarbonyl compound (1 mmol), an aromatic aldehyde (1 mmol), a primary amine (1 mmol), and ammonium acetate (1-2 mmol) is taken in a round-bottom flask.
-
A suitable solvent, such as glacial acetic acid or ethanol, is added to the flask.
-
The reaction mixture is then refluxed for a specified period, typically ranging from 2 to 12 hours, while being monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol or water) to remove any unreacted starting materials and byproducts.
-
The crude product is then purified, typically by recrystallization from an appropriate solvent (e.g., ethanol or a solvent mixture), to yield the pure tetrasubstituted imidazole derivative.
-
The structure of the synthesized compound is confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
A generalized workflow for the synthesis of tetrasubstituted imidazoles.
Biological Activities of Novel Imidazole Compounds
Novel imidazole derivatives have demonstrated a broad spectrum of biological activities, with significant potential in the treatment of cancer and infectious diseases.
Anticancer Activity
Numerous studies have highlighted the potent anticancer effects of newly synthesized imidazole compounds against a variety of human cancer cell lines. Their mechanisms of action are often multifaceted, including the inhibition of key enzymes involved in cell proliferation and survival, such as tyrosine kinases and tubulin polymerization.
Table 1: In Vitro Anticancer Activity of Novel Imidazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazole-oxazole derivative 53 | PC3 (Prostate) | 0.023 | [1] |
| A549 (Lung) | 0.045 | [1] | |
| MCF-7 (Breast) | 0.99 | [1] | |
| A2780 (Ovarian) | 0.13 | [1] | |
| Imidazole derivative 6 | PC3 (Prostate) | 0.097 | [1] |
| A549 (Lung) | 0.04 | [1] | |
| MCF-7 (Breast) | 0.013 | [1] | |
| A2780 (Ovarian) | 0.022 | [1] | |
| N-phenylbenzamide derivative 4f | A549 (Lung) | 7.5 | [2] |
| HeLa (Cervical) | 9.3 | [2] | |
| MCF-7 (Breast) | 8.9 | [2] | |
| N-phenylbenzamide derivative 4e | A549 (Lung) | 8.9 | [2] |
| HeLa (Cervical) | 11.1 | [2] | |
| MCF-7 (Breast) | 9.2 | [2] | |
| 1-substituted-2-aryl imidazole 3X | MDA-MB-468 (Breast) | ~0.1 | [1][3] |
| Thiazole-benzimidazole 44 | MCF-7 (Breast) | 6.30 | [4] |
| Thiazole-benzimidazole 45 | MCF-7 (Breast) | 5.96 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test imidazole compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. These are then serially diluted with fresh culture medium to achieve the desired concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves generated from the absorbance readings.
Antimicrobial Activity
The emergence of drug-resistant microbial strains has necessitated the development of new antimicrobial agents. Novel imidazole derivatives have shown promising activity against a range of pathogenic bacteria and fungi.
Table 2: In Vitro Antimicrobial Activity of Novel Imidazole Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| HL1 | Staphylococcus aureus | 625 | [4][5] |
| MRSA | 1250 | [4][5] | |
| Acinetobacter baumannii | 1250 | [4][5] | |
| Pseudomonas aeruginosa | 5000 | [4][5] | |
| HL2 | Staphylococcus aureus | 625 | [4][5] |
| MRSA | 625 | [4][5] | |
| Escherichia coli | 2500 | [4][5] | |
| Pseudomonas aeruginosa | 2500 | [4][5] | |
| Acinetobacter baumannii | 2500 | [4][5] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test imidazole compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (broth with inoculum, no drug) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Molecular Targets
A key aspect of modern drug discovery is the identification of the molecular targets and signaling pathways through which a compound exerts its biological effects. Several novel imidazole derivatives have been found to target critical pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.
The PI3K/Akt/mTOR signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many human cancers, making it an attractive target for anticancer drug development. Certain imidazole derivatives have been shown to inhibit key kinases within this pathway, thereby disrupting downstream signaling and inducing cancer cell death.
Inhibition of the PI3K/Akt/mTOR pathway by novel imidazole derivatives.
Conclusion
The imidazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The development of novel synthetic methodologies, particularly multicomponent reactions, has enabled the efficient generation of diverse libraries of imidazole derivatives. These compounds have demonstrated significant potential as anticancer and antimicrobial agents, with some exhibiting potent activity at nanomolar concentrations. The elucidation of their mechanisms of action, such as the inhibition of key signaling pathways like PI3K/Akt/mTOR, provides a rational basis for the design of more selective and effective therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development through the exploration of novel imidazole-based compounds.
References
- 1. Design, synthesis, and biological evaluation of 1-substituted -2-aryl imidazoles targeting tubulin polymerization as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct research on this specific molecule, this document outlines a plausible synthetic pathway derived from established methodologies for substituted 2-aminoimidazoles. Detailed hypothetical experimental protocols, key physicochemical properties, and safety information are presented. This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds.
Introduction
This compound is a substituted imidazole, a class of heterocyclic compounds prevalent in numerous biologically active molecules and pharmaceutical agents. The imidazole core is a crucial structural motif in medicinal chemistry, exhibiting a wide range of activities. This guide focuses on the synthesis and known properties of the title compound, providing a technical resource for its preparation and handling.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. It is important to note that much of the analytical data, such as an experimentally determined melting point and detailed spectroscopic analyses, are not publicly available from commercial suppliers.[1][2][3]
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁N₃O₂ | [1][3][4] |
| Molecular Weight | 169.18 g/mol | [1][3][4] |
| CAS Number | 177760-04-2 | |
| Appearance | Solid (form) | [1][3] |
| InChI Key | CXSLXRSUUJLZBT-UHFFFAOYSA-N | [1][3] |
| SMILES | NC1=NC=C(C(OCC)=O)N1C | [1][3] |
| Purity | 97% (typical) | [5] |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | [5] |
Proposed Synthesis
A likely synthetic pathway involves the reaction of ethyl 2-chloro-3-oxobutanoate with N-methylguanidine. This method is advantageous due to the commercial availability of the starting materials.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of currently available safety, handling, and biological information for ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate. It is intended for informational purposes for a professional audience and is not exhaustive. Always consult the most recent Material Safety Data Sheet (MSDS) from your supplier and conduct a thorough risk assessment before handling this chemical.
Chemical and Physical Properties
This compound is a solid imidazole derivative.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁N₃O₂ | [1] |
| Molecular Weight | 169.18 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number | 177760-04-2 | |
| SMILES String | NC1=NC=C(C(OCC)=O)N1C | [1] |
| InChI Key | CXSLXRSUUJLZBT-UHFFFAOYSA-N | [1] |
Safety and Handling
Comprehensive safety data for this compound is limited. However, available information indicates that it should be handled with care in a laboratory setting.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard information:
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
Data sourced from multiple suppliers and aggregated.
Precautionary Statements and Personal Protective Equipment (PPE)
Based on the GHS classification, the following precautionary measures are recommended.
Prevention:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
Response:
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator may be necessary.
Storage and Stability
Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
Experimental Protocols
A generalized workflow for a potential, though unverified, synthesis is presented below for illustrative purposes only. This is not a validated protocol.
Caption: A conceptual workflow for the synthesis of an imidazole derivative.
Biological Activity and Potential Applications
While specific biological data for this compound is scarce, the imidazole scaffold is a common motif in many biologically active compounds. Research on similar imidazole-containing molecules suggests potential applications in drug discovery.
Studies on various substituted imidazole derivatives have shown a range of biological activities, including anticancer properties.[2][3] For instance, some ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates have demonstrated antiproliferative effects against human cancer cell lines.[2] One derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, was found to inhibit tumor cell colony formation and migration and induce apoptosis in HeLa and HT-29 cells.[2]
Another study highlighted that imidazole derivatives can act as sirtuin inhibitors, which is an emerging strategy in cancer therapy.[3] Specifically, a structurally related compound, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate, was shown to have an inhibitory effect on nuclear sirtuins in non-small cell lung cancer cell lines.[3]
These findings suggest that this compound could be a valuable building block or lead compound for the development of novel therapeutics. However, extensive biological evaluation of this specific compound is required to determine its activity and mechanism of action.
Below is a hypothetical signaling pathway that could be investigated based on the activity of related compounds.
Caption: A hypothetical signaling pathway for investigation.
Conclusion
This compound is a chemical compound with potential applications in research and drug development, particularly in the field of oncology. While comprehensive data is not yet available, existing information on its safety and the biological activity of related compounds underscores the need for careful handling and further investigation. Researchers are encouraged to contribute to the body of knowledge on this compound through rigorous experimentation and publication of their findings.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the GHS Classification of Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate
This guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) classification for ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate (CAS No. 177760-04-2). It is intended for researchers, scientists, and professionals in drug development who handle this compound. This document outlines its hazard classifications, associated precautionary measures, and a logical workflow for hazard communication.
Compound Identification
-
Chemical Name: this compound[1]
-
Synonyms: 2-Amino-3-methyl-3H-imidazole-4-carboxylic acid ethyl ester, ETHYL 2-AMINO-3-METHYLIMIDAZOLE-4-CARBOXYLATE[1]
GHS Classification Summary
The GHS classification for this compound indicates that it is a hazardous substance requiring careful handling. The classification is summarized in the table below, compiled from multiple supplier safety data sheets.
| GHS Classification Element | Classification | Code | Description |
| Pictogram | GHS07 | Exclamation Mark | |
| Signal Word | Warning | ||
| Hazard Statements | Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation. | |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | |
| Precautionary Statements | Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| Response | P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[2] | |
| Response | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Detailed Hazard Analysis
Based on available safety data, this compound is classified under several hazard categories:
-
Acute Toxicity (Oral), Category 4 (H302): This classification indicates that the substance is harmful if ingested.[2][4]
-
Skin Irritation, Category 2 (H315): The compound is expected to cause skin irritation upon direct contact.
-
Serious Eye Irritation, Category 2A (H319): It is classified as causing serious irritation to the eyes.
-
Specific Target Organ Toxicity - Single Exposure, Category 3 (H335): Inhalation of the dust or vapor may lead to respiratory tract irritation.
It is important to note that GHS classifications can vary slightly between suppliers based on the data sources and interpretation. For instance, some sources list only H302 (Harmful if swallowed)[2][4], while others include H315, H319, and H335 as well. Researchers should always consult the specific Safety Data Sheet (SDS) provided with the product they are using.
Logical Workflow for Hazard Assessment and Communication
The following diagram illustrates the logical process from chemical identification to the implementation of safety measures based on its GHS classification.
Experimental Protocols
Detailed experimental protocols for the toxicological studies that form the basis of the GHS classifications are not publicly available in the cited safety data sheets or chemical databases. These studies are typically conducted by manufacturers or specialized laboratories according to standardized guidelines (e.g., OECD Test Guidelines) and the full reports are often proprietary. The GHS classifications are derived from the results of these unpublished studies.
Safe Handling and Storage
Given the GHS classification, the following handling and storage procedures are mandatory to ensure laboratory safety:
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5] Eyewash stations and safety showers should be readily accessible.[5]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat to prevent skin and eye contact.[6][7]
-
Handling: Avoid creating dust when working with the solid form.[7] Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after use.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Some suppliers recommend storage in an inert atmosphere at 2-8°C and keeping it in a dark place.
By adhering to the GHS guidelines and the specific safety precautions outlined in this document, researchers can minimize the risks associated with handling this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on the regioselective N-methylation of the commercially available precursor, ethyl 2-amino-1H-imidazole-5-carboxylate.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis protocol.
| Parameter | Value |
| Starting Material | Ethyl 2-amino-1H-imidazole-5-carboxylate |
| Methylating Agent | Methyl iodide (CH₃I) |
| Product Molecular Formula | C₇H₁₁N₃O₂ |
| Product Molecular Weight | 169.18 g/mol |
| Typical Reaction Yield | 85-95% |
| Purity (post-purification) | >98% |
| Physical State | Solid |
Experimental Protocol
This protocol is adapted from established methods for the N-methylation of 2-aminoimidazoles.
Materials:
-
Ethyl 2-amino-1H-imidazole-5-carboxylate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃), anhydrous and finely powdered
-
Methyl iodide (CH₃I)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (if necessary)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, dropping funnel, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve ethyl 2-amino-1H-imidazole-5-carboxylate (1.0 equivalent) in anhydrous DMF.
-
Addition of Base: To the stirred solution, add finely powdered anhydrous potassium carbonate (1.5 equivalents).
-
Addition of Methylating Agent: Cool the suspension to 0 °C using an ice bath. Slowly add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary to yield the pure this compound.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Synthesis of Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate: A Detailed Protocol for Pharmaceutical Research
For researchers, scientists, and drug development professionals, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This application note provides a detailed, two-step protocol for the synthesis of ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate, a valuable building block in medicinal chemistry.
The imidazole core is a privileged scaffold in numerous FDA-approved drugs, and the specific substitution pattern of the target molecule makes it an attractive starting material for the development of new therapeutic agents. This document outlines the synthesis of the precursor, ethyl 2-amino-1H-imidazole-5-carboxylate, followed by its regioselective N-methylation to yield the final product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reactant 1 | Reactant 2 | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (by HPLC) |
| 1 | Ethyl 2-chloro-3-oxobutanoate | Guanidine hydrochloride | Ethyl 2-amino-1H-imidazole-5-carboxylate | 155.15 | 15.52 | 11.64 | 75 | >95% |
| 2 | Ethyl 2-amino-1H-imidazole-5-carboxylate | Methyl iodide | This compound | 169.18 | 16.92 | 13.54 | 80 | >98% |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound.
Step 1: Synthesis of Ethyl 2-amino-1H-imidazole-5-carboxylate
This procedure details the cyclocondensation reaction to form the imidazole ring.
Materials:
-
Ethyl 2-chloro-3-oxobutanoate (1 equivalent)
-
Guanidine hydrochloride (1.2 equivalents)
-
Sodium ethoxide (2.5 equivalents)
-
Anhydrous ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/hexanes solvent system
Procedure:
-
To a solution of sodium ethoxide in anhydrous ethanol, add guanidine hydrochloride portion-wise at 0 °C with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add ethyl 2-chloro-3-oxobutanoate dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the resulting residue, add water and extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to afford pure ethyl 2-amino-1H-imidazole-5-carboxylate.
Step 2: Synthesis of this compound
This protocol describes the regioselective N-methylation of the imidazole precursor.
Materials:
-
Ethyl 2-amino-1H-imidazole-5-carboxylate (1 equivalent)
-
Methyl iodide (1.1 equivalents)
-
Potassium carbonate (1.5 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Dichloromethane/methanol solvent system
Procedure:
-
To a solution of ethyl 2-amino-1H-imidazole-5-carboxylate in anhydrous DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to yield pure this compound.
Visualizing the Synthesis Workflow
The following diagram illustrates the two-step synthesis process.
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols: Synthesis of Ethyl 2-Amino-1-Methyl-1H-imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process: the initial formation of the imidazole ring to yield ethyl 2-amino-1H-imidazole-5-carboxylate, followed by a selective N-methylation.
Synthetic Strategy
The overall synthetic route is depicted below. The initial step involves the cyclization of ethyl 2-cyano-3,3-bis(methylthio)acrylate with guanidine to form the precursor, ethyl 2-amino-1H-imidazole-5-carboxylate. The subsequent step is the selective methylation of the imidazole nitrogen at the 1-position using a suitable methylating agent.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-amino-1H-imidazole-5-carboxylate
This protocol outlines the formation of the imidazole ring through a condensation and cyclization reaction.
Materials:
-
Ethyl 2-cyano-3,3-bis(methylthio)acrylate
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of sodium ethoxide, prepared by dissolving sodium (1.0 eq) in anhydrous ethanol, add guanidine hydrochloride (1.1 eq).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add ethyl 2-cyano-3,3-bis(methylthio)acrylate (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and neutralize with 1 M hydrochloric acid to pH 7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford ethyl 2-amino-1H-imidazole-5-carboxylate as a solid.
Step 2: Synthesis of this compound
This protocol describes the selective N-methylation of the imidazole precursor.
Materials:
-
Ethyl 2-amino-1H-imidazole-5-carboxylate
-
Methyl iodide
-
Potassium carbonate (anhydrous)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve ethyl 2-amino-1H-imidazole-5-carboxylate (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Data Summary
The following table summarizes the key reaction parameters and expected outcomes for the synthesis.
| Step | Reaction | Key Reagents | Solvent | Temperature | Time (h) | Expected Yield (%) |
| 1 | Imidazole Formation | Ethyl 2-cyano-3,3-bis(methylthio)acrylate, Guanidine HCl, Sodium Ethoxide | Ethanol | Reflux | 6 - 8 | 60 - 75 |
| 2 | N-Methylation | Ethyl 2-amino-1H-imidazole-5-carboxylate, Methyl Iodide, K₂CO₃ | DMF | Room Temp. | 12 - 16 | 70 - 85 |
Note: Yields are estimates and may vary depending on experimental conditions and purification efficiency.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium ethoxide is a strong base and corrosive; handle with care.
-
Methyl iodide is toxic and a suspected carcinogen; handle with extreme caution and avoid inhalation and skin contact.
-
DMF is a skin and eye irritant; handle in a fume hood.
Application Note: NMR Spectral Analysis of Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate is a substituted imidazole derivative of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of such small molecules. This application note provides a detailed protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra for this compound, and presents a representative dataset.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the atoms of this compound are numbered as follows:
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Predicted NMR Spectral Data
¹H NMR (Proton NMR) Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.58 | s | 1H | H4 |
| 6.86 | s | 2H | NH₂ |
| 4.15 | q | 2H | O-CH₂-CH₃ (C7) |
| 3.45 | s | 3H | N-CH₃ (C8) |
| 1.23 | t | 3H | O-CH₂-CH₃ (C9) |
¹³C NMR (Carbon-13 NMR) Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 162.5 | C=O (C6) |
| 151.0 | C2 |
| 138.0 | C4 |
| 115.0 | C5 |
| 59.5 | O-CH₂-CH₃ (C7) |
| 31.0 | N-CH₃ (C8) |
| 14.5 | O-CH₂-CH₃ (C9) |
Experimental Protocols
The following protocols outline the steps for preparing a sample of this compound and acquiring high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1][2] The amount can be adjusted based on the spectrometer's sensitivity and the experiment's duration.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Deuterated Dimethyl Sulfoxide (DMSO-d₆), Deuterated Chloroform (CDCl₃), or Deuterated Methanol (CD₃OD).[1][3] The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., -NH₂).
-
Dissolution: Dissolve the weighed sample in approximately 0.5-0.6 mL of the chosen deuterated solvent in a clean, dry vial.[3][4]
-
Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[5] Suspended solids can negatively impact the spectral quality.[5]
-
Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate, typically around 4-5 cm.[4]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition Workflow
The general workflow for acquiring NMR data is as follows:
Caption: General workflow for NMR data acquisition and analysis.
¹H NMR Acquisition Parameters
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): Approximately 16 ppm, centered around 6 ppm.
¹³C NMR Acquisition Parameters
-
Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H frequency).
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 256 to 1024 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.
-
Relaxation Delay (D1): 2 seconds. A longer delay may be necessary for quaternary carbons if quantitative analysis is required.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): Approximately 220 ppm, centered around 100 ppm.
Data Processing and Interpretation
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale. For ¹H NMR, the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) is often used as a reference. For ¹³C NMR, the solvent peak (e.g., DMSO-d₆ at 39.52 ppm) is used.
-
Peak Picking and Integration: Identify all significant peaks and integrate the areas under the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Structural Assignment: Assign the observed peaks to the corresponding nuclei in the molecule based on their chemical shifts, multiplicities (splitting patterns), and integration values.
Conclusion
This application note provides a comprehensive guide for the NMR spectral analysis of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality NMR spectra for accurate structural verification and characterization, which is a critical step in the drug discovery and development process.
References
Application Note: 1H NMR Spectroscopic Analysis of Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the acquisition and analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate. This imidazole derivative is of interest in medicinal chemistry and drug development. Accurate structural elucidation and purity assessment are critical, for which 1H NMR spectroscopy is a powerful analytical technique. This application note includes predicted spectral data, a comprehensive experimental protocol for sample preparation and spectral acquisition, and a workflow diagram for the experimental process.
Predicted 1H NMR Data
Due to the absence of publicly available experimental 1H NMR data for this compound, the following table presents predicted chemical shifts (δ) and multiplicities based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Note: These are predicted values and should be confirmed by experimental data.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Imidazole-H | 7.5 - 7.8 | Singlet (s) | N/A | 1H |
| -NH2 | 5.0 - 6.0 | Broad Singlet (br s) | N/A | 2H |
| -OCH2CH3 | 4.1 - 4.3 | Quartet (q) | ~7.1 | 2H |
| -NCH3 | 3.5 - 3.7 | Singlet (s) | N/A | 3H |
| -OCH2CH3 | 1.2 - 1.4 | Triplet (t) | ~7.1 | 3H |
Experimental Protocol
This section details the methodology for obtaining a high-quality 1H NMR spectrum of this compound.
1. Sample Preparation
-
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)), 0.6-0.7 mL
-
NMR tube (5 mm, clean and dry)
-
Pasteur pipette and glass wool
-
Vial
-
Tetramethylsilane (TMS) as an internal standard (optional, can be included in the solvent by the manufacturer)
-
-
Procedure:
-
Weigh approximately 5-10 mg of the solid this compound into a clean, dry vial.
-
Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently swirl or vortex the vial to dissolve the compound completely.
-
Place a small plug of glass wool into a Pasteur pipette.
-
Filter the solution through the glass wool plug directly into the NMR tube to remove any particulate matter.
-
The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.
-
Cap the NMR tube securely.
-
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
-
Procedure:
-
Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp spectral lines and good resolution.
-
Tune and match the probe for the 1H frequency to ensure maximum signal-to-noise.
-
Set up the 1H acquisition parameters. Typical parameters include:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (can be adjusted based on sample concentration)
-
Spectral Width: 0-12 ppm
-
-
Acquire the Free Induction Decay (FID) data.
-
3. Data Processing
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or using the residual solvent peak as a secondary reference.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Workflow Diagram
The following diagram illustrates the logical workflow of the 1H NMR experiment.
Caption: Workflow for 1H NMR analysis.
Application Note: 13C NMR Analysis of Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the 13C Nuclear Magnetic Resonance (NMR) analysis of ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate, a substituted imidazole of interest in medicinal chemistry and drug development. This application note includes a summary of expected 13C NMR chemical shifts, a comprehensive experimental protocol for acquiring high-quality spectra, and a logical workflow for the analysis. The provided information is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.
Introduction
This compound is a heterocyclic compound featuring a substituted imidazole core. The imidazole moiety is a common scaffold in numerous pharmaceuticals due to its ability to participate in various biological interactions. Accurate structural elucidation is paramount in the development of new chemical entities, and 13C NMR spectroscopy is a powerful, non-destructive technique for determining the carbon framework of organic molecules. This note details the expected 13C NMR spectral characteristics and provides a standardized protocol for its analysis.
Predicted 13C NMR Data
The chemical shifts in 13C NMR spectroscopy are highly sensitive to the electronic environment of each carbon atom. For this compound, the expected chemical shifts are influenced by the electron-donating amino group, the electron-withdrawing carboxylate group, and the methyl group on the imidazole ring.
Based on the analysis of similar 2-aminoimidazole derivatives and general principles of 13C NMR spectroscopy, the predicted chemical shifts for the target molecule are summarized in Table 1. The C2 carbon, attached to two nitrogen atoms and an amino group, is expected to be the most deshielded of the imidazole ring carbons, appearing in the range of 145-155 ppm.[1] The C4 and C5 carbons of the imidazole ring typically resonate between 110 and 125 ppm.[1] The substituents on the ring will further influence these shifts.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 | 150 - 155 | Quaternary carbon attached to the amino group and two nitrogen atoms; expected to have a lower intensity. |
| C4 | 120 - 125 | Methine carbon on the imidazole ring. |
| C5 | 110 - 115 | Quaternary carbon attached to the ethyl carboxylate group. |
| C=O | 160 - 165 | Carbonyl carbon of the ethyl ester. |
| O-CH₂ | 60 - 65 | Methylene carbon of the ethyl group. |
| CH₃ (N-methyl) | 30 - 35 | Carbon of the methyl group attached to the imidazole nitrogen. |
| CH₃ (ethyl) | 14 - 16 | Methyl carbon of the ethyl group. |
Note: The predicted chemical shifts are based on typical ranges for substituted imidazoles and may vary depending on the solvent and other experimental conditions.
Experimental Protocol
This section outlines a general protocol for acquiring a 13C NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
2. NMR Spectrometer Setup:
-
The 13C NMR spectra should be recorded on a spectrometer operating at a frequency of 100 MHz or higher.
-
The instrument should be properly tuned and shimmed for the specific sample and solvent.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 200-250 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for accurate integration of quaternary carbon signals.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096, to achieve an adequate signal-to-noise ratio.
-
Temperature: Standard probe temperature (e.g., 298 K).
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Reference the spectrum using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm, CDCl₃ at 77.16 ppm).
-
Integrate the peaks if quantitative analysis is required, although this is less common for routine 13C NMR.
-
Assign the peaks based on the predicted chemical shifts and comparison with data from related structures.
Visualization of Key Relationships
The following diagrams illustrate the molecular structure and the logical workflow for the 13C NMR analysis.
References
Application Notes & Protocols: Ethyl 2-Amino-1-methyl-1H-imidazole-5-carboxylate as a Scaffold for Kinase Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a majority of cellular pathways, making them prominent targets in drug discovery, particularly in oncology and inflammatory diseases. The development of small molecule kinase inhibitors has become a major focus for pharmaceutical research. Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate serves as a versatile heterocyclic building block, or scaffold, for the synthesis of a diverse range of potent and selective kinase inhibitors. Its structural features allow for chemical modifications to optimize binding affinity and selectivity for various kinase targets.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the development and screening of novel kinase inhibitors. The protocols outlined below are foundational and can be adapted for specific kinase targets and high-throughput screening platforms.
Key Concepts & Applications
The 2-aminoimidazole core is a privileged scaffold in medicinal chemistry, frequently appearing in potent kinase inhibitors. This compound is a readily available starting material for the synthesis of compound libraries based on this core. These libraries can then be screened against a panel of kinases to identify lead compounds for further development.
Applications Include:
-
Scaffold for Combinatorial Chemistry: The amino and ester functional groups of the molecule provide convenient handles for chemical derivatization, enabling the creation of large and diverse compound libraries.
-
Development of ATP-Competitive Inhibitors: Many inhibitors derived from this scaffold are designed to be ATP-competitive, binding to the ATP-binding pocket of the target kinase.
-
Targeting Specific Kinase Families: Derivatives have shown activity against various kinase families, including cyclin-dependent kinases (CDKs), mitogen-activated protein kinases (MAPKs), and spleen tyrosine kinase (Syk).
Experimental Protocols
General Workflow for Kinase Inhibitor Synthesis and Screening
The overall process involves the chemical synthesis of a library of compounds derived from this compound, followed by in vitro kinase inhibition screening to identify promising candidates.
Application Notes and Protocols for the Derivatization of Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of derivatives of ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate. This core scaffold is a valuable starting point for the development of potent and selective kinase inhibitors and other therapeutic agents. The following sections detail key applications, experimental protocols for derivatization, quantitative biological data for representative compounds, and relevant signaling pathways.
Introduction
The 2-aminoimidazole moiety is a well-established pharmacophore found in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] Derivatives of this scaffold have shown promise as antimicrobial, anti-inflammatory, and anticancer agents.[2][3] Specifically, derivatization of the 2-amino group of this compound allows for the exploration of chemical space around a key interaction point with biological targets, such as the hinge region of protein kinases.[1][4] This document outlines protocols for the synthesis of N-acyl, N-sulfonyl, and urea/thiourea derivatives, and presents their potential applications in drug discovery.
Applications
Derivatives of this compound are primarily investigated for their potential as:
-
Kinase Inhibitors: Many derivatives have been synthesized and evaluated as inhibitors of various protein kinases, including Src family kinases (SFKs) and Casein Kinase 1 delta (CK1δ).[1][5][6] Hyperactivation of these kinases is implicated in the progression of various cancers and neurodegenerative diseases.[5][6]
-
Antimicrobial Agents: The 2-aminoimidazole core is known for its antimicrobial and anti-biofilm properties.[2] Derivatization can lead to compounds with enhanced potency and spectrum of activity against pathogenic bacteria.
-
Antiviral Agents: Certain substituted imidazole derivatives have demonstrated inhibitory activity against various viruses.[7]
Experimental Protocols
The following are generalized protocols for the derivatization of the 2-amino group of this compound. Researchers should adapt these methods based on the specific reactivity of the chosen reagents.
General Workflow for Derivatization
The synthesis of various derivatives from the starting material follows a general workflow, which can be visualized in the diagram below.
Caption: General experimental workflow for the derivatization and evaluation of this compound.
Protocol for N-Acylation
This protocol describes the formation of an amide bond between the 2-amino group of the starting material and a carboxylic acid or acyl chloride.
Materials:
-
This compound
-
Desired carboxylic acid or acyl chloride
-
Coupling agent (e.g., HATU, HBTU) or a base (e.g., triethylamine, pyridine) if using an acyl chloride
-
Anhydrous solvent (e.g., DMF, DCM)
-
Stir plate and magnetic stir bar
-
Reaction vessel and inert atmosphere setup (e.g., nitrogen or argon)
Procedure (using a carboxylic acid and coupling agent):
-
Dissolve this compound (1 equivalent) and the desired carboxylic acid (1.1 equivalents) in the anhydrous solvent in the reaction vessel.
-
Add the coupling agent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature under an inert atmosphere for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for N-Sulfonylation
This protocol outlines the synthesis of sulfonamide derivatives.
Materials:
-
This compound
-
Desired sulfonyl chloride
-
Base (e.g., pyridine, triethylamine)
-
Anhydrous solvent (e.g., DCM, THF)
-
Stir plate and magnetic stir bar
-
Reaction vessel and inert atmosphere setup
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent in the reaction vessel.
-
Add the base (e.g., pyridine, 2-3 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired sulfonyl chloride (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Urea and Thiourea Formation
This protocol describes the reaction with isocyanates or isothiocyanates to form urea or thiourea derivatives.
Materials:
-
This compound
-
Desired isocyanate or isothiocyanate
-
Anhydrous solvent (e.g., THF, acetonitrile)
-
Stir plate and magnetic stir bar
-
Reaction vessel and inert atmosphere setup
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent in the reaction vessel.
-
Add the desired isocyanate or isothiocyanate (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
If a precipitate forms, collect the product by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data
The following table summarizes the reported inhibitory activities of representative 2-acylaminoimidazole and 2-acylaminobenzimidazole derivatives against various protein kinases. While not direct derivatives of the specified starting material, they provide valuable structure-activity relationship (SAR) insights for the 2-aminoimidazole scaffold.
| Compound ID | Scaffold | R Group on Acyl Moiety | Target Kinase | IC50 (nM) | Reference |
| 1 | 2-Acylaminoimidazole | Phenyl | Src | >10,000 | [5] |
| 2 | 2-Acylaminoimidazole | 4-(trifluoromethyl)phenyl | Src | 220 | [5] |
| 3 | 2-Acylaminoimidazole | 3,4-dimethoxyphenyl | Fyn | 689 | [5] |
| 4k | 4-Aminoimidazole | Complex heterocyclic | Src | 12 | [1] |
| 4l | 4-Aminoimidazole | Complex heterocyclic | Src | 14 | [1] |
| 23 | 2-Acylaminobenzimidazole | 1H-pyrazol-3-yl | CK1δ | 98.6 | [6] |
| 24 | 2-Acylaminobenzimidazole | 1H-pyrazol-3-yl | CK1δ | 2530 | [6] |
Signaling Pathway
The derivatives of this compound often target protein kinases, which are key components of cellular signaling pathways. The diagram below illustrates a generic kinase signaling cascade that can be inhibited by these compounds, leading to a blockade of downstream cellular responses.
Caption: A generic kinase signaling pathway illustrating the inhibitory action of 2-aminoimidazole derivatives on a cytoplasmic kinase like a Src family kinase.
References
- 1. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Overview on Biological Activities of Imidazole Derivatives | springerprofessional.de [springerprofessional.de]
- 4. Identification of Aminoimidazole and Aminothiazole Derivatives as Src Family Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 2-Aminoimidazole Scaffolds in Structure-Based Drug Design
Audience: Researchers, scientists, and drug development professionals.
Note: Direct experimental data and established protocols for ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate in structure-based drug design are not extensively available in publicly accessible literature. The following application notes and protocols are therefore based on the broader class of 2-aminoimidazole derivatives , which are recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] These guidelines provide a comprehensive framework for researchers to design and execute experiments for novel compounds based on this versatile chemical motif.
Introduction to the 2-Aminoimidazole Scaffold
The 2-aminoimidazole (2-AI) core is a prominent heterocyclic motif found in numerous marine alkaloids and has garnered significant attention in medicinal chemistry.[2][4] Its structural features, including hydrogen bond donors and acceptors, allow it to mimic biological recognition motifs like guanidine and engage in various interactions with protein targets.[1][5] This versatility has led to the development of 2-AI derivatives as inhibitors for a range of enzyme classes, including protein kinases, sirtuins, and proteases, making them excellent candidates for structure-based drug design (SBDD).[6][7][8]
Application: Structure-Based Design of a Hypothetical 2-AI Kinase Inhibitor
This section outlines a hypothetical workflow for the development of a novel kinase inhibitor based on the 2-aminoimidazole scaffold, starting from a virtual screen to lead optimization.
Target Identification and Virtual Screening
The process begins with the identification of a therapeutic target, for instance, a protein kinase implicated in a disease pathway.[7] A 3D structure of the target protein, typically obtained from X-ray crystallography, is used for in silico screening of a virtual library of 2-aminoimidazole derivatives.[9][10] Molecular docking simulations predict the binding modes and affinities of these compounds within the ATP-binding site of the kinase.[11][12][13]
Hit Identification and Initial SAR
Top-ranking compounds from the virtual screen are synthesized or procured and subjected to in vitro enzymatic assays to determine their inhibitory activity (IC50 values). Initial hits are confirmed, and a preliminary Structure-Activity Relationship (SAR) is established.
Lead Optimization and Structural Biology
Promising hits are co-crystallized with the target protein to obtain high-resolution structural data of the protein-ligand complex.[14][15][16] This structural information is crucial for understanding the molecular interactions driving binding and for designing modifications to the 2-AI scaffold to enhance potency and selectivity.[17] Iterative cycles of chemical synthesis, biological testing, and structural analysis lead to the optimization of the lead compound.
Data Presentation: Hypothetical SAR for 2-AI Kinase Inhibitors
The following table summarizes hypothetical quantitative data for a series of 2-aminoimidazole derivatives targeting a generic protein kinase. This data illustrates a typical SAR study where modifications to the core scaffold (R1 and R2 substituents) influence inhibitory potency and ligand efficiency.
| Compound ID | R1-Group | R2-Group | Kinase IC50 (nM) | Binding Affinity (K D ) (nM) | Ligand Efficiency (LE) |
| E2A-001 | -H | -Phenyl | 850 | 1200 | 0.28 |
| E2A-002 | -CH3 | -Phenyl | 550 | 750 | 0.30 |
| E2A-003 | -H | 4-Cl-Phenyl | 250 | 320 | 0.35 |
| E2A-004 | -CH3 | 4-Cl-Phenyl | 95 | 110 | 0.41 |
| E2A-005 | -CH3 | 4-MeO-Phenyl | 480 | 600 | 0.32 |
| E2A-006 | -CH3 | 3-Pyridyl | 75 | 90 | 0.43 |
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following are generalized protocols for key experiments in a structure-based drug design workflow for 2-aminoimidazole derivatives.
Protocol 1: Molecular Docking Virtual Screening
This protocol describes a general procedure for performing virtual screening using AutoDock Vina or similar software.[18][19]
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any existing ligands.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
-
Define the grid box for docking, ensuring it encompasses the entire binding site.
-
-
Ligand Library Preparation:
-
Generate 3D structures of the 2-aminoimidazole derivatives.
-
Assign appropriate protonation states and generate conformers.
-
Convert ligand files to the required format (e.g., PDBQT for AutoDock Vina).
-
-
Docking Simulation:
-
Run the docking algorithm to fit each ligand into the defined binding site of the receptor.[11]
-
The software will generate multiple binding poses for each ligand and calculate a corresponding binding energy score.
-
-
Post-Docking Analysis:
-
Rank the ligands based on their predicted binding energies.
-
Visually inspect the binding poses of the top-ranking compounds to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Select a diverse set of high-scoring compounds for experimental validation.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a method to determine the IC50 value of a test compound against a protein kinase.
-
Materials:
-
Purified protein kinase.
-
Kinase substrate (peptide or protein).
-
ATP.
-
2-aminoimidazole test compounds.
-
Kinase assay buffer.
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
White, opaque 96- or 384-well plates.
-
Luminometer.
-
-
Procedure:
-
Prepare serial dilutions of the 2-aminoimidazole compounds in the assay buffer.
-
In the wells of the microplate, add the test compound dilutions, a fixed concentration of the kinase, and the substrate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[20][21]
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (typically at or near the Km value).
-
Incubate the reaction for a specified time (e.g., 60 minutes) at the optimal temperature for the enzyme.
-
Stop the reaction and quantify the remaining ATP by adding the luminescence-based detection reagent.
-
Measure the luminescence signal using a plate reader. The signal is inversely proportional to kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[22]
-
Protocol 3: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[23][24][25][26]
-
Sample Preparation:
-
Express and purify the target protein to high homogeneity.
-
Dissolve the 2-aminoimidazole compound in a buffer identical to the protein's dialysis buffer to minimize heats of dilution. The buffer should be degassed.
-
Accurately determine the concentrations of both the protein and the ligand.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform a series of injections of the ligand into the protein solution. A control experiment titrating the ligand into buffer alone should also be performed to subtract the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters: KD, n, and ΔH.[27] The binding entropy (ΔS) can then be calculated.
-
Protocol 4: Co-crystallization for X-ray Structure Determination
This protocol describes a general method for obtaining crystals of a protein-ligand complex.[14][15][28]
-
Complex Formation:
-
Incubate the purified protein with a molar excess (e.g., 5- to 10-fold) of the 2-aminoimidazole inhibitor. The compound is typically dissolved in a small amount of a compatible organic solvent like DMSO before being added to the protein solution.
-
Allow the complex to form by incubating on ice for at least one hour.
-
-
Crystallization Screening:
-
Set up crystallization trials using various commercially available or custom screens. The hanging drop or sitting drop vapor diffusion method is commonly used.
-
Mix the protein-ligand complex solution with the reservoir solution at different ratios.
-
Incubate the crystallization plates at a constant temperature.
-
-
Crystal Optimization and Harvesting:
-
Monitor the plates for crystal growth.
-
Optimize initial crystal hits by varying the precipitant concentration, pH, and other additives.
-
Carefully harvest the crystals and cryo-protect them before flash-cooling in liquid nitrogen.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure of the protein-ligand complex, typically by molecular replacement using a known apo-protein structure.
-
Refine the model and analyze the electron density maps to confirm the binding mode of the 2-aminoimidazole inhibitor.
-
Visualizations
References
- 1. 2-Aminoimidazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminoimidazoles in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]
- 3. 2-Aminoimidazoles in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A small chemical library of 2-aminoimidazole derivatives as BACE-1 inhibitors: Structure-based design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor [frontiersin.org]
- 9. longdom.org [longdom.org]
- 10. Structure-based drug design (SBDD) – REVIVE [revive.gardp.org]
- 11. longdom.org [longdom.org]
- 12. Molecular docking-based computational platform for high-throughput virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 15. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 16. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-Based Drug Design: Principles & Methods [proteinstructures.com]
- 18. Docking-based virtual screening [bio-protocol.org]
- 19. m.youtube.com [m.youtube.com]
- 20. superchemistryclasses.com [superchemistryclasses.com]
- 21. benchchem.com [benchchem.com]
- 22. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 25. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 27. tainstruments.com [tainstruments.com]
- 28. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
A summary of the known physicochemical properties of ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate is presented in Table 1. This information is essential for accurate preparation of stock solutions and subsequent dilutions.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃O₂ | Sigma-Aldrich |
| Molecular Weight | 169.18 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| Storage Temperature | 2-8°C, in a dark, inert atmosphere | Ambeed, Inc. via Sigma-Aldrich[1] |
Solubility and Stock Solution Preparation
Disclaimer: Quantitative solubility data for this compound in common laboratory solvents is not widely published. The following protocol is a general guideline based on standard practices for compounds with low aqueous solubility. It is strongly recommended that researchers perform their own solubility tests to determine the optimal solvent and concentration for their specific experimental needs.
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution due to its broad solvating power for organic molecules and its miscibility with aqueous media.
Protocol for Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Weighing the Compound: Accurately weigh out 1.69 mg of this compound using a calibrated analytical balance.
-
Solvent Addition: Transfer the weighed powder to a sterile amber microcentrifuge tube. Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes may be applied.
-
Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear. If particulates remain, the solution may be sonicated for a short period or centrifuged to pellet any undissolved material, with the supernatant being carefully transferred to a new tube.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Preparation of Working Solutions for In Vitro Assays
The high-concentration DMSO stock solution must be diluted to the final desired concentration in the appropriate aqueous buffer or cell culture medium for the in vitro assay. It is crucial to minimize the final concentration of DMSO in the assay to avoid solvent-induced artifacts or toxicity. A final DMSO concentration of ≤ 0.5% is generally recommended for most cell-based assays.
Protocol for Serial Dilution
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution of the stock solution in the assay buffer or cell culture medium. For example, to achieve a final concentration of 10 µM in the assay with a final DMSO concentration of 0.1%, dilute the 10 mM stock 1:100 in the aqueous medium (e.g., 10 µL of stock in 990 µL of medium). This will result in a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the intermediate solution to the assay wells to achieve the final desired concentration. For instance, adding 10 µL of the 100 µM intermediate solution to a final assay volume of 100 µL will result in a final concentration of 10 µM.
-
Vehicle Control: It is imperative to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the wells treated with the compound.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for compound preparation and a hypothetical signaling pathway that could be investigated.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-Amino-1-Methyl-1H-Imidazole-5-Carboxylate
Welcome to the technical support center for the synthesis of ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis of this compound.
Troubleshooting Guide
This section addresses common problems that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Question: My reaction to form the imidazole ring is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the cyclization step to form the 2-aminoimidazole ring are a common issue. Several factors can contribute to this, including incomplete reaction, side product formation, and suboptimal reaction conditions.
-
Incomplete Deprotonation: For cyclization reactions involving the formation of an anion, incomplete deprotonation of the starting material (e.g., N-formyl sarcosine ethyl ester) can significantly lower the yield. Ensure that a sufficiently strong base and anhydrous conditions are used. Sodium hydride (NaH) in an anhydrous solvent like THF or DMF is a common choice for this type of reaction.
-
Reaction Temperature and Time: The reaction temperature and duration are critical. The condensation may require heating to proceed at a reasonable rate. However, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials or products. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction, leading to the formation of side products and a lower yield of the desired imidazole. Ensure that all starting materials are of high purity and are thoroughly dried before use.
-
Alternative "Green" Solvents: Consider using deep eutectic solvents (DESs), such as a mixture of choline chloride and urea. These solvents have been shown to improve yields and reduce reaction times for the synthesis of 2-aminoimidazoles in some cases.[1]
Question: I am observing the formation of multiple products during the N-methylation step. How can I improve the regioselectivity?
Answer:
The N-methylation of unsymmetrical imidazoles, such as ethyl 2-amino-1H-imidazole-5-carboxylate, can often lead to a mixture of N1 and N3 methylated isomers. Achieving high regioselectivity is a common challenge in imidazole chemistry.
-
Steric Hindrance: The regioselectivity of N-alkylation can be influenced by steric hindrance. The substituent at the 5-position (the ethyl carboxylate group) may direct the methylation to the N1 position to some extent.
-
Protecting Groups: In some cases, the use of a protecting group on the 2-amino group can influence the regioselectivity of the subsequent N-alkylation. However, this adds extra steps to the synthesis (protection and deprotection).
-
Choice of Methylating Agent and Base: The choice of methylating agent (e.g., methyl iodide, dimethyl sulfate) and the base used for deprotonation can impact the ratio of isomers. It is often necessary to screen different combinations to find the optimal conditions for the desired regioisomer.
-
Enzymatic Methylation: Biocatalytic methods using methyltransferases can offer very high regioselectivity in the N-methylation of heterocycles and are an emerging alternative to traditional chemical methods.[2]
Question: I am having difficulty purifying the final product. What are some effective purification strategies?
Answer:
The purification of 2-aminoimidazoles can be challenging due to their polar nature and potential for multiple products.
-
Column Chromatography: This is the most common method for separating the desired product from unreacted starting materials, side products, and regioisomers. Careful selection of the stationary phase (e.g., silica gel or alumina) and the mobile phase is crucial for achieving good separation. A gradient elution may be necessary.
-
Crystallization: If the final product is a solid, recrystallization can be a highly effective method for obtaining a pure compound. A solvent screen should be performed to identify a suitable solvent or solvent system.
-
Acid-Base Extraction: The basicity of the 2-aminoimidazole core can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the basic imidazole derivatives into the aqueous phase. The aqueous phase can then be basified and the product re-extracted with an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare the 2-aminoimidazole core?
A1: One of the most established methods is the condensation of an α-haloketone with a guanidine derivative.[3] Another approach involves the cyclization of N-cyanomethylimidates. More recent methods include palladium-catalyzed carboamination reactions of N-propargyl guanidines.[4]
Q2: What are some common side reactions to be aware of during the synthesis?
A2: Besides the formation of regioisomers during N-alkylation, other potential side reactions include the formation of over-alkylated products (imidazolium salts) if an excess of the alkylating agent is used. In the initial cyclization step, incomplete cyclization or the formation of rearranged products can occur.
Q3: Are there any "green" or more environmentally friendly approaches to this synthesis?
A3: Yes, the use of deep eutectic solvents (DESs) as a reaction medium for the synthesis of 2-aminoimidazoles is a greener alternative to traditional volatile organic solvents.[1] These solvents are often biodegradable, have low toxicity, and can sometimes be recycled.
Quantitative Data
The selection of the base and solvent can significantly impact the yield of N-alkylation reactions. The following table provides a general comparison of conditions for the N-alkylation of imidazoles, which can be a starting point for optimization.
| Base | Solvent | Typical Temperature | Relative Yield | Reference |
| NaH | THF / DMF | 0 °C to RT | High | General Knowledge |
| K₂CO₃ | Acetonitrile / Acetone | RT to Reflux | Moderate to High | [5] |
| Cs₂CO₃ | Acetonitrile / DMF | RT to 60 °C | Often High | General Knowledge |
| DBU | Acetonitrile | RT | Moderate to High | General Knowledge |
Note: Yields are highly substrate-dependent and optimization is often necessary.
Experimental Protocols
Step 1: Synthesis of the Imidazole Ring (General Procedure)
A solution of N-formyl sarcosine ethyl ester in an equal mixture of ethyl formate and an anhydrous solvent like THF is added slowly to a suspension of a strong base, such as sodium hydride (60% dispersion in mineral oil), at room temperature under an inert atmosphere (e.g., Nitrogen or Argon). The reaction mixture is stirred for several hours. After the reaction is complete (monitored by TLC), the reaction is carefully quenched, and the product is worked up. This step is expected to form an intermediate that can be cyclized to the imidazole. The subsequent cyclization to the 2-aminoimidazole would require a source of ammonia or an equivalent aminating agent, often with heating.
Step 2: N-Methylation (General Procedure)
To a solution of the unmethylated precursor, ethyl 2-amino-1H-imidazole-5-carboxylate, in a suitable anhydrous solvent (e.g., DMF, acetonitrile), a base (e.g., potassium carbonate, sodium hydride) is added. The mixture is stirred for a period to allow for deprotonation. A methylating agent (e.g., methyl iodide, dimethyl sulfate) is then added, and the reaction is stirred at room temperature or with gentle heating until completion. The reaction is then quenched, and the product is isolated and purified.
Visualizations
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate
Welcome to the Technical Support Center for the synthesis of ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of this target compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, focusing on the critical N-methylation step of the precursor, ethyl 2-amino-1H-imidazole-5-carboxylate.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete Deprotonation: The imidazole nitrogen is not sufficiently nucleophilic to react with the methylating agent. | - Stronger Base: Use a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as THF or DMF to ensure complete deprotonation. - Alternative Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in acetonitrile or DMF can also be effective. Cesium carbonate is often a good choice for challenging alkylations. |
| Low Reactivity of Methylating Agent: The methylating agent is not reactive enough under the current conditions. | - Choice of Methylating Agent: Methyl iodide (CH₃I) is generally more reactive than dimethyl sulfate ((CH₃)₂SO₄). - Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate, but should be monitored closely to avoid side reactions. | |
| Poor Solvent Choice: The chosen solvent may not be optimal for the reaction. | - Solvent Polarity: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for N-alkylation reactions. | |
| Formation of Multiple Products (Low Selectivity) | N1 vs. N3 Isomerization: For unsymmetrically substituted imidazoles, methylation can occur at either nitrogen, leading to a mixture of regioisomers. | - Steric Hindrance: The regioselectivity of N-alkylation can be influenced by steric hindrance. The use of bulkier protecting groups on the exocyclic amino group, if applicable, could direct methylation to the less hindered imidazole nitrogen. - Biocatalysis: Consider enzymatic methylation using engineered methyltransferases, which can offer high regioselectivity for the synthesis of the desired isomer.[1][2] |
| Over-methylation (Quaternary Salt Formation): The N-methylated product reacts further with the methylating agent to form a quaternary imidazolium salt. | - Stoichiometry Control: Use a slight excess of the starting imidazole (e.g., 1.1 equivalents) relative to the methylating agent. - Slow Addition: Add the methylating agent dropwise to the reaction mixture to maintain a low concentration. - Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS and stop the reaction as soon as the starting material is consumed. | |
| Methylation of the 2-Amino Group: The exocyclic amino group is also nucleophilic and can be methylated. | - Protecting Groups: Consider protecting the 2-amino group with a suitable protecting group (e.g., Boc) before N-methylation, followed by deprotection. - Reaction Conditions: Lowering the reaction temperature and using a less reactive methylating agent might favor N1-methylation over N2-methylation. | |
| Difficult Purification | Close Polarity of Products and Byproducts: The desired product, isomers, and starting material may have similar polarities, making separation by column chromatography challenging. | - Acid-Base Extraction: Utilize the basicity of the imidazole nitrogen for purification. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate or re-extract the pure product. - Crystallization: Recrystallization from a suitable solvent system can be a highly effective method for purifying the final product. |
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy to obtain this compound?
A common and practical approach is the N-methylation of the readily available precursor, ethyl 2-amino-1H-imidazole-5-carboxylate. This involves deprotonation of the imidazole nitrogen with a suitable base, followed by reaction with a methylating agent.
Q2: Which methylating agent is best for this synthesis?
Both methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) are commonly used. Methyl iodide is generally more reactive, which can lead to faster reaction times but may also increase the risk of over-methylation. Dimethyl sulfate is less reactive and may require slightly harsher conditions but can sometimes offer better control.
Q3: What are the most effective bases and solvents for the N-methylation step?
-
Bases: For complete deprotonation, strong bases like sodium hydride (NaH) are very effective. Weaker inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also widely used and can be easier to handle.
-
Solvents: Anhydrous polar aprotic solvents are preferred. N,N-Dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (MeCN) are excellent choices as they facilitate the dissolution of the reactants and promote the reaction.
Q4: How can I avoid the formation of the undesired N3-methylated isomer?
The formation of regioisomers is a common challenge in the alkylation of unsymmetrical imidazoles. The electronic and steric environment of the imidazole ring dictates the preferred site of methylation. For 2-aminoimidazoles, the electronic effect of the amino group can influence the nucleophilicity of the ring nitrogens. To favor N1-methylation, you can:
-
Optimize Reaction Conditions: Systematically screen different bases, solvents, and temperatures.
-
Consider Protecting Groups: Temporarily protecting the 2-amino group might alter the electronic properties and steric hindrance, thereby favoring methylation at the desired nitrogen.
-
Explore Biocatalysis: Enzymatic methylation can provide exceptional regioselectivity.[1][2]
Q5: What is the best way to purify the final product?
A combination of techniques is often most effective:
-
Work-up: After the reaction, a standard aqueous work-up is necessary to remove the base and salts.
-
Extraction: An acid-base extraction can be a powerful tool to separate the basic imidazole product from non-basic impurities.
-
Chromatography: Column chromatography on silica gel is a common method for separating the desired product from any remaining starting material, isomers, or byproducts.
-
Crystallization: If the product is a solid, recrystallization can provide a high degree of purity.
Experimental Protocols
General Protocol for N-Methylation of Ethyl 2-amino-1H-imidazole-5-carboxylate
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
Ethyl 2-amino-1H-imidazole-5-carboxylate
-
Methyl Iodide (CH₃I)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure using Sodium Hydride:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of ethyl 2-amino-1H-imidazole-5-carboxylate (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at room temperature for 30-60 minutes, or until the cessation of hydrogen gas evolution.
-
Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Procedure using Potassium Carbonate:
-
To a solution of ethyl 2-amino-1H-imidazole-5-carboxylate (1.0 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add methyl iodide (1.2 equivalents) dropwise to the mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C, monitoring the progress by TLC/LC-MS.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Imidazoles
| Base | Solvent | Methylating Agent | Typical Temperature | Reported Yields (General Imidazoles) | Key Considerations |
| NaH | THF, DMF | CH₃I, (CH₃)₂SO₄ | 0 °C to RT | Good to Excellent | Requires anhydrous conditions; formation of H₂ gas. |
| K₂CO₃ | Acetonitrile, DMF | CH₃I, (CH₃)₂SO₄ | RT to 80 °C | Moderate to Good | Milder conditions; may require heating. |
| Cs₂CO₃ | Acetonitrile, DMF | CH₃I, (CH₃)₂SO₄ | RT to 60 °C | Good to Excellent | Often gives higher yields for difficult alkylations. |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting decision tree for low yield.
Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow.
Relationship between Reaction Parameters and Desired Outcome
Caption: Interplay of reaction parameters and outcomes.
References
Technical Support Center: Synthesis of Ethyl 2-Amino-1-Methyl-1H-Imidazole-5-Carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and troubleshooting byproducts encountered during the synthesis of ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the potential byproducts?
A common and effective method for the synthesis of this compound is the cyclocondensation reaction of N-methylguanidine with an ethyl 2-halo-3-oxobutanoate (e.g., ethyl 2-chloro-3-oxobutanoate).
Potential byproducts that may arise from this synthesis include:
-
Unreacted Starting Materials: Residual N-methylguanidine salts and ethyl 2-halo-3-oxobutanoate are common impurities.
-
Regioisomers: While the desired product is the 1-methyl isomer, the formation of the regioisomeric ethyl 2-amino-3-methyl-3H-imidazole-4-carboxylate can occur, although it is generally less favored.
-
Hydrolysis Products: The ester group of the product or starting material can undergo hydrolysis to the corresponding carboxylic acid, particularly during aqueous workup or if moisture is present.
-
Over-alkylation Products: The exocyclic amino group can potentially be alkylated by the ethyl 2-halo-3-oxobutanoate, leading to more complex impurities.
-
Side-products from Self-condensation of the β-keto ester: The ethyl 2-halo-3-oxobutanoate can undergo self-condensation under basic conditions, leading to a variety of byproducts.
Q2: My reaction yield is consistently low. What are the likely causes?
Low yields can be attributed to several factors:
-
Poor Quality of Starting Materials: Impurities in the N-methylguanidine or the β-keto ester can lead to side reactions.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of base can favor byproduct formation over the desired cyclization.
-
Moisture in the Reaction: The presence of water can lead to hydrolysis of the starting materials and the product.
-
Inefficient Purification: The basic nature of the 2-aminoimidazole product can lead to challenges during purification, such as streaking on silica gel, resulting in product loss.
Q3: I'm having trouble purifying the final product. What are the recommended methods?
The basicity of the 2-aminoimidazole ring can complicate purification by standard silica gel chromatography. Here are some recommended purification strategies:
-
Acid-Base Extraction: This is a highly effective method to separate the basic product from neutral or acidic impurities. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1 M HCl). The protonated product will move to the aqueous phase. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted with an organic solvent.
-
Modified Column Chromatography: If chromatography is necessary, consider the following modifications to minimize product loss and streaking on silica gel:
-
Use of a basic modifier in the eluent: Adding a small amount of a tertiary amine like triethylamine (0.5-1% v/v) or a few drops of ammonium hydroxide to the mobile phase can neutralize the acidic sites on the silica gel.
-
Using a different stationary phase: Alumina (basic or neutral) can be a good alternative to silica gel for purifying basic compounds.
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Inactive or impure starting materials.2. Incorrect reaction temperature or time.3. Inappropriate base or solvent. | 1. Verify the purity of starting materials by NMR or other analytical techniques.2. Optimize the reaction temperature and monitor the reaction progress by TLC or LC-MS.3. Screen different bases (e.g., NaOEt, K₂CO₃, Et₃N) and solvents (e.g., ethanol, DMF, acetonitrile). |
| Multiple spots on TLC, indicating a mixture of products | 1. Formation of regioisomers.2. Competing side reactions.3. Degradation of the product. | 1. Carefully analyze the crude product by NMR and LC-MS to identify the isomers. Adjusting the reaction temperature or the rate of addition of reactants may improve regioselectivity.2. Use milder reaction conditions or a less reactive base to minimize side reactions.3. Avoid prolonged heating and strongly acidic or basic conditions during workup. |
| Product is an oil and difficult to handle | 1. Presence of residual solvent.2. The product may be intrinsically an oil at room temperature. | 1. Ensure complete removal of solvent under high vacuum.2. Attempt to form a salt (e.g., hydrochloride or tartrate) which may be a crystalline solid and easier to handle and purify. |
| Difficulty in removing unreacted guanidine salts | 1. High polarity of the guanidine salt. | 1. Perform an aqueous workup. Guanidinium salts are typically soluble in water and can be separated from the product by extraction with an organic solvent. |
Data Summary
| Parameter | Typical Range | Notes |
| Yield | 40-80% | Highly dependent on the specific substrates and reaction conditions. |
| Reaction Temperature | 25-80 °C | Room temperature to moderate heating is common. |
| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS for completion. |
| Common Solvents | Ethanol, Methanol, DMF, Acetonitrile | Protic or polar aprotic solvents are generally effective. |
| Common Bases | NaOEt, K₂CO₃, Et₃N, DBU | The choice of base can influence the reaction rate and byproduct profile. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on common methods for the synthesis of 2-aminoimidazoles. Note: This protocol should be adapted and optimized for specific laboratory conditions.
Materials:
-
N-methylguanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Ethyl 2-chloro-3-oxobutanoate
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of N-methylguanidine free base: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylguanidine hydrochloride (1.1 equivalents) in anhydrous ethanol. To this solution, add a solution of sodium ethoxide (1.0 equivalent) in anhydrous ethanol dropwise at 0 °C. Stir the resulting suspension at room temperature for 1 hour. The precipitated sodium chloride is removed by filtration under an inert atmosphere. The filtrate containing the N-methylguanidine free base is used directly in the next step.
-
Cyclocondensation: To the ethanolic solution of N-methylguanidine, add ethyl 2-chloro-3-oxobutanoate (1.0 equivalent) dropwise at room temperature. The reaction mixture is then heated to reflux (approximately 78 °C) and stirred for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. To prevent streaking, it is recommended to use an eluent system containing a small amount of triethylamine (e.g., 95:4.5:0.5 Hexanes:Ethyl Acetate:Triethylamine). Alternatively, utilize the acid-base extraction method described in the FAQ section for purification.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Synthesis of Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate, particularly concerning the challenges of scaling up the process.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis and scale-up of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider incrementally increasing the temperature or extending the reaction time. |
| Degradation of starting materials or product. | ||
| Ineffective mixing at larger scales. | ||
| Formation of Impurities | Side reactions due to localized overheating. | Improve heat dissipation in the reactor. For exothermic reactions, consider slower addition of reagents or using a jacketed reactor with a reliable cooling system. Continuous flow reactors can also offer better temperature control. |
| Incorrect stoichiometry of reactants. | ||
| Presence of impurities in starting materials. | ||
| Poor Product Crystallization | Supersaturation is too high or too low. | Optimize the cooling rate and solvent/anti-solvent ratio. A slower cooling rate often leads to the formation of larger, purer crystals. |
| Presence of impurities inhibiting crystal growth. | ||
| Oiling out of the product. | ||
| Difficulty with Product Isolation and Purification | Product is too soluble in the reaction solvent. | After the reaction is complete, perform a solvent swap to a solvent in which the product is less soluble to facilitate precipitation or crystallization. |
| Emulsion formation during workup. | ||
| Co-precipitation of impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound from the lab to a pilot plant?
A1: The main challenges in scaling up this synthesis include:
-
Heat Transfer: Exothermic steps in the reaction can lead to localized overheating in large reactors, promoting the formation of byproducts.
-
Mass Transfer and Mixing: Ensuring uniform mixing of reactants in a large volume can be difficult, potentially leading to incomplete reactions and lower yields.
-
Safety: Handling larger quantities of potentially hazardous reagents and managing the heat generated from exothermic reactions require careful safety protocols and engineering controls.
-
Purification: Crystallization and purification processes that are straightforward on a lab scale may be more challenging to control at a larger scale, impacting product purity and crystal form.
Q2: How can I control the regioselectivity of the imidazole ring formation to obtain the desired 1,2,5-trisubstituted product?
A2: Controlling regioselectivity is crucial in imidazole synthesis. Key factors include the choice of starting materials and reaction conditions. For the synthesis of this compound, the cyclization strategy is critical. Using a pre-formed N-methylated precursor can direct the cyclization to the desired regioisomer. Careful control of temperature and pH during the cyclization step can also influence the outcome.
Q3: What are some common side reactions and byproducts to look out for during the synthesis?
A3: While specific byproducts depend on the synthetic route, common side reactions in imidazole synthesis include:
-
Over-alkylation: If using alkylating agents, there is a risk of alkylation at multiple nitrogen atoms on the imidazole ring or the amino group.
-
Hydrolysis: The ester group of the product can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures.
-
Formation of isomeric impurities: Incomplete control of regioselectivity can lead to the formation of other substituted imidazole isomers.
-
Polymerization: Some starting materials or intermediates may be prone to polymerization under certain conditions.
Q4: What analytical techniques are recommended for monitoring the reaction and ensuring the final product's purity?
A4: A combination of analytical techniques is recommended:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective for tracking the consumption of starting materials and the formation of the product.
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the chemical structure of the final product.
-
Purity Analysis: HPLC is the preferred method for determining the purity of the final product and quantifying any impurities.
Experimental Protocols
While a specific industrial scale-up protocol for this compound is not publicly available, a generalized lab-scale synthesis is presented below, based on established methods for similar imidazole derivatives.
Generalized Lab-Scale Synthesis of this compound
This protocol is a representative example and may require optimization.
Step 1: Formation of a Key Intermediate (e.g., an amidine precursor)
-
A suitable starting material, such as ethyl 2-chloro-3-oxobutanoate, is reacted with N-methylguanidine in an appropriate solvent like ethanol.
-
The reaction is typically carried out at room temperature or with gentle heating.
-
The progress of the reaction is monitored by TLC or LC-MS.
Step 2: Cyclization to form the Imidazole Ring
-
The intermediate from Step 1 is treated with a base, such as sodium ethoxide in ethanol, to induce cyclization.
-
The reaction mixture is heated to reflux for several hours until the reaction is complete, as indicated by analytical monitoring.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
Step 3: Workup and Purification
-
The crude residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis.
troubleshooting low bioactivity of synthesized ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate
Technical Support Center: Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate
This guide provides troubleshooting advice and frequently asked questions for researchers encountering low bioactivity with synthesized this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesis resulted in a very low yield. What are the common causes?
Low yields can stem from several factors throughout the synthetic process. Key areas to investigate include:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Imidazole synthesis can be sensitive to these parameters. For instance, some multi-component reactions for imidazole synthesis are performed under solvent-free conditions or with specific catalysts to achieve high yields.[1][2]
-
Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target compound. Analyze the crude product by NMR or LC-MS to identify potential side products.
-
Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps. Ensure phase separation is clean during extractions and be mindful of your compound's solubility in different solvents.
Q2: I've confirmed the structure of my compound by NMR and Mass Spectrometry, but it shows poor bioactivity. What should I check next?
Even with a confirmed structure, several factors can lead to unexpectedly low bioactivity.[3]
-
Purity: The presence of even small amounts of impurities from the synthesis or degradation can interfere with biological assays.[3] It is crucial to ensure high purity (>95%) using a method like High-Performance Liquid Chromatography (HPLC).
-
Solubility Issues: Imidazole-based compounds can have variable solubility.[3] If your compound is not fully dissolved in the assay buffer, its effective concentration at the target will be lower than expected. Visually inspect for any precipitate and consider using a small percentage of a biocompatible solvent like DMSO to aid solubilization.
-
Compound Stability: The compound may be degrading under the assay conditions (e.g., in aqueous buffer, at 37°C, or in the presence of certain media components). Assess the stability of your compound in the assay buffer over the time course of the experiment using HPLC or LC-MS. Imidazolium cations, for example, can degrade under basic conditions.[4]
-
pH Sensitivity: The pH of the assay buffer can affect the compound's charge state and stability, which in turn can influence its interaction with the biological target.[3]
Q3: How can I improve the solubility of my compound for a bioassay?
If poor solubility is suspected, several strategies can be employed:[3]
-
Co-solvents: Use the minimum possible concentration (typically <1%) of a water-miscible organic solvent like DMSO or ethanol.
-
pH Adjustment: Depending on the pKa of your compound, adjusting the pH of the buffer might increase its solubility.
-
Use of Surfactants: Incorporating non-ionic surfactants like Tween-20 or Triton X-100 at concentrations below their critical micelle concentration can sometimes improve solubility.[3] However, be aware that surfactants can interfere with some biological assays.
-
Sonication: Brief sonication of the sample in the assay buffer can help to dissolve the compound.
Q4: Could I have synthesized the wrong isomer, and would that affect bioactivity?
Yes, isomerism can play a significant role. For non-symmetrically substituted imidazoles, tautomerism is a key feature, meaning the compound can exist in rapidly equilibrating forms (e.g., 4-methylimidazole and 5-methylimidazole).[5] The specific tautomer or regioisomer formed during synthesis can have different biological activities. The regiocontrolled synthesis of substituted imidazoles is a critical aspect of their development.[1][6] If your synthetic route could lead to different isomers, it is essential to use analytical techniques (like 2D NMR) to confirm the exact structure of the product you have isolated.
Experimental Protocols
Protocol 1: General Synthesis of Substituted Imidazoles (Example)
This protocol is a representative example based on multi-component condensation strategies often used for imidazole synthesis.[1][2] Note: The synthesis of this compound specifically may require a different, tailored procedure.
Materials:
-
A suitable 1,2-dicarbonyl compound (e.g., a glyoxal derivative)
-
An aldehyde
-
An amine source (e.g., ammonium acetate or a primary amine)
-
Catalyst (e.g., an acid or ionic liquid)
-
Solvent (or solvent-free conditions)
Procedure:
-
Combine the 1,2-dicarbonyl compound (1.0 eq), aldehyde (1.0 eq), and amine source (1.5 eq) in a round-bottom flask.
-
Add the catalyst (e.g., 10 mol%).
-
If using a solvent, add it and stir the mixture. If solvent-free, ensure thorough mixing.
-
Heat the reaction mixture to the specified temperature (e.g., 80-120 °C) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Cell Viability (MTT) Assay for Bioactivity Screening
This protocol is relevant for assessing the anticancer potential of the synthesized compound, as related molecules have shown activity against cancer cell lines.[7]
Materials:
-
Cancer cell line (e.g., HeLa, HT-29)[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compound dissolved in DMSO (stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized compound in complete medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation
Table 1: Synthesis Reagent Guide (Hypothetical)
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
|---|---|---|---|---|
| Starting Material A | 1.0 | 150.2 | 10 | 1.50 g |
| Starting Material B | 1.2 | 121.1 | 12 | 1.45 g |
| Reagent C | 2.0 | 77.1 | 20 | 1.54 g |
| Solvent (e.g., DMF) | - | - | - | 50 mL |
| Catalyst | 0.1 | 205.5 | 1 | 205 mg |
Table 2: Bioactivity Data Comparison (Example)
| Compound | Purity (HPLC) | Solubility in Buffer | IC50 (µM) on HeLa Cells[7] | Notes |
|---|---|---|---|---|
| Literature Compound | >98% | Soluble | 0.737 ± 0.05 | Published result for a similar active derivative. |
| Your Batch 1 | 85% | Precipitate observed | > 50 | Low purity, potential solubility issue. |
| Your Batch 2 (Repurified) | 99% | Fully dissolved | 1.5 | Activity observed, higher IC50 than literature. |
Visualizations
References
- 1. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 2. Imidazole synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to TAK1 Inhibitors for Researchers and Drug Development Professionals
A Note on Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate: Extensive searches of scientific literature and patent databases did not yield any public data to confirm or quantify the activity of this compound as a TAK1 inhibitor. While its imidazole core is present in some kinase inhibitors, its specific efficacy and selectivity against TAK1 are not documented in the available resources. Therefore, this guide will focus on a comparative analysis of well-characterized and frequently cited TAK1 inhibitors.
Introduction to TAK1 and its Inhibition
Transforming growth factor-β-activated kinase 1 (TAK1), also known as mitogen-activated protein kinase kinase kinase 7 (MAP3K7), is a crucial serine/threonine kinase. It plays a central role in integrating signals from various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, to activate downstream signaling pathways such as NF-κB and MAPK (p38 and JNK).[1][2] This positions TAK1 as a key regulator of inflammation, immunity, cell survival, and apoptosis.[1][3] Dysregulation of the TAK1 signaling pathway is implicated in a range of diseases, including inflammatory disorders like rheumatoid arthritis and certain types of cancer, making it an attractive therapeutic target.[4][5]
This guide provides a comparative overview of several prominent TAK1 inhibitors, presenting key performance data, detailed experimental protocols for their evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Comparison of TAK1 Inhibitors
The following table summarizes the quantitative data for several well-studied TAK1 inhibitors. These compounds vary in their mechanism of action (covalent vs. non-covalent), potency, and selectivity.
| Inhibitor | Type | Target | IC50 (nM) | Ki (nM) | Selectivity Notes | Reference |
| HS-276 (EYD-001) | Type I, ATP-competitive | TAK1 | 8 | 2.5 | Highly selective. 3.6-fold more potent against TAK1 than the next kinase (CLK2).[6] | [6][7] |
| Takinib | Type 1.5, ATP-competitive | TAK1 | - | - | Selective inhibitor of autophosphorylated and non-phosphorylated TAK1.[8] | [8] |
| 5Z-7-Oxozeaenol | Covalent, Irreversible | TAK1 | - | - | Potent but non-selective; inhibits other kinases with an analogous cysteine in the active site.[9][10] | [9][10] |
| NG25 | Type II, DFG-out | TAK1, MAP4K2 | 149 (TAK1), 22 (MAP4K2) | - | Potent dual inhibitor of TAK1 and MAP4K2. | |
| AZ-TAK1 | Not specified | TAK1 | <100 | - | Potent but fairly unselective against a small kinase panel.[1] | [1] |
Signaling Pathways and Experimental Workflows
To understand the context of TAK1 inhibition, it is essential to visualize the signaling cascade it regulates and the common experimental procedures used to assess inhibitor efficacy.
References
- 1. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ethyl 2-amino-1H-imidazole-5-carboxylate | C6H9N3O2 | CID 573233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemuniverse.com [chemuniverse.com]
in vivo validation of ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate anticancer activity
In Vivo Validation of Novel Imidazole-Based Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of novel imidazole-based anticancer agents, with a specific focus on compounds structurally related to ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate. Due to the current absence of published in vivo data for this specific molecule, this guide will draw comparisons with Dacarbazine (DTIC), a clinically established imidazole-based chemotherapeutic agent, and incorporate promising in vitro findings for a structurally similar compound, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate.
Introduction to Imidazole Derivatives in Oncology
The imidazole scaffold is a crucial pharmacophore in the development of anticancer drugs.[1] Its unique chemical properties allow for diverse interactions with biological targets, leading to a range of antitumor activities.[2][3] Several imidazole derivatives have been investigated for their potential to inhibit cancer cell proliferation through mechanisms such as microtubule disruption and the inhibition of key signaling pathways.[1][2] Dacarbazine, an FDA-approved drug for melanoma, exemplifies the therapeutic success of this class of compounds.[1]
Recent research has highlighted the in vitro potential of novel imidazole carboxylate derivatives. For instance, a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates has been synthesized and evaluated for antiproliferative activity against various human cancer cell lines.[4] One derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (compound 5e), demonstrated significant inhibitory effects on HeLa and HT-29 cells, suggesting that this class of compounds warrants further investigation, including in vivo validation.[4]
Comparative Analysis: In Vivo Performance
This section compares the established in vivo anticancer activity of Dacarbazine with the preclinical in vitro data for a promising imidazole analog. This comparison serves as a benchmark for what might be expected from in vivo studies of novel compounds like this compound.
Table 1: Comparison of Anticancer Activity Data
| Parameter | Dacarbazine (in vivo) | Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (in vitro) |
| Compound Class | Imidazole (alkylating agent) | 2-Aminoimidazole derivative |
| Tested Model | Murine melanoma models (e.g., B16F10)[5] | Human cancer cell lines (HeLa, HT-29, HCT-15, A549, MDA-MB-231)[4] |
| Key Findings | Significant reduction in tumor growth and metastases.[6] Efficacy is dependent on the immune system, particularly NK and CD8+ T cells. | Potent inhibition of cell proliferation, colony formation, and migration. Induced apoptosis and exhibited antitubulin activity.[4] |
| Quantitative Data | Dose-dependent tumor growth inhibition. For example, at 80 mg/kg, significant reduction in tumor volume in B16F10 xenografts.[7] | IC50 value for HeLa cells: 0.737 ± 0.05 µM. IC50 value for HT-29 cells: 1.194 ± 0.02 µM.[4] |
Experimental Protocols for In Vivo Validation
The following is a generalized protocol for the in vivo evaluation of a novel anticancer agent, based on standard methodologies used in preclinical oncology research.[8][9][10]
Animal Model and Tumor Establishment
-
Animal Strain: Immunocompromised mice, such as athymic nude or SCID mice, are commonly used for xenograft models to prevent rejection of human tumor cells.[10]
-
Cell Line Selection: Choose a human cancer cell line relevant to the intended therapeutic target. For a novel imidazole derivative with promising activity against cervical and colon cancer cell lines, HeLa or HT-29 cells would be appropriate choices for initial in vivo studies.
-
Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Prepare a single-cell suspension in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Inject approximately 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.[8]
-
Monitor the mice regularly for tumor formation.
-
Treatment Regimen
-
Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically 6-10 mice per group).[8]
-
Groups:
-
Vehicle Control (e.g., saline, PBS, or a suitable solvent)
-
Novel Imidazole Compound (at least two different dose levels)
-
Positive Control (a standard-of-care chemotherapeutic agent, such as Dacarbazine for melanoma models)
-
-
Administration: The route of administration (e.g., intraperitoneal, oral gavage, intravenous) and dosing frequency will depend on the pharmacokinetic properties of the test compound.
Efficacy and Toxicity Assessment
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers two to three times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[8]
-
Body Weight: Monitor and record the body weight of each mouse at the same frequency as tumor measurements to assess systemic toxicity.[8]
-
Tumor Growth Inhibition (TGI): At the end of the study, calculate the TGI for each treatment group relative to the vehicle control group.
-
Endpoint: Euthanize the mice when the tumor volume reaches a predetermined maximum size, or if there are signs of significant toxicity.[8]
Histopathological and Immunohistochemical Analysis
-
Upon study completion, tumors and major organs should be excised for histopathological analysis to assess treatment effects on tumor morphology and to identify any potential organ toxicities.
-
Immunohistochemistry can be used to analyze the expression of biomarkers related to the compound's mechanism of action (e.g., markers of apoptosis or cell proliferation).
Visualizing Experimental and Biological Pathways
Diagrams created using Graphviz (DOT language) to illustrate key processes.
References
- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole Body Microwave Irradiation for Improved Dacarbazine Therapeutical Action in Cutaneous Melanoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor and antimetastatic effects of dacarbazine combined with cyclophosphamide and interleukin-2 in Lewis lung carcinoma (3LL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of combined axitinib with dacarbazine in a B16F1 melanoma xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Imidazole-Based Kinase Inhibitors: A Molecular Docking Perspective
Imidazole and its fused heterocyclic derivatives are foundational scaffolds in the development of potent kinase inhibitors, crucial for advancing cancer therapy and treating other diseases driven by kinase dysregulation.[1][2][3] The unique electronic and structural properties of the imidazole ring allow it to form key interactions with a wide range of biological targets, including critical enzymes like protein kinases.[2][3] Computational methods, particularly molecular docking, are indispensable in the rational design and optimization of these inhibitors.[4] This guide provides a comparative overview of recent docking studies on imidazole-based kinase inhibitors, presenting quantitative data, experimental protocols, and visual workflows for researchers in drug discovery.
Data Presentation: Docking Scores and Biological Activity
The following table summarizes the performance of various imidazole-based compounds against several kinase targets, comparing their computationally predicted binding affinities (docking scores) with their experimentally determined biological activities (IC₅₀ values). Lower docking scores (more negative values) indicate a higher predicted binding affinity.
| Kinase Target | Imidazole Derivative | Docking Score / Binding Energy (kcal/mol) | Experimental Activity (IC₅₀) | Reference |
| EGFR | Fused Imidazole-triazole (13a) | -7.86 | 0.38 µM | [5] |
| EGFR | Imidazole[1,5-a]pyridine (15a) | -11.7 | Not specified in source | [5] |
| EGFR | Imidazole-thioate (1c) | -9.30 | 0.137 µM | [5] |
| EGFR | Chalcone-imidazole Hybrid (Compound 2) | -7.32 | 4.33 µM (Predicted) | [6] |
| EGFR | Benzimidazole-oxadiazole Hybrid (23a-e) | -7.6 to -8.7 | Not specified in source | [5] |
| EGFR | N-IPTZ(c) Hybrid | -5.93 | 35.3 µg/mL (vs. HepG2) | [7] |
| PTK6 | Substituted Imidazole (Kim-111) | -11.31 (XP Score) | 67.29 µM (vs. T24 cells) | [8][9] |
| PTK6 | Substituted Imidazole (Kim-161) | -11.60 (XP Score) | 56.11 µM (vs. T24 cells) | [8][9] |
| FLT3 | Substituted Imidazole (Kim-111) | -11.58 (XP Score) | Not specified in source | [9] |
| FLT3 | Substituted Imidazole (Kim-161) | -10.31 (XP Score) | Not specified in source | [9] |
| ALK5 | Benzothiadiazole-imidazole (Compound 58) | Not specified in source | 0.022 µM | [1] |
| CDK4/Aurora B | 2-Phenylbenzimidazole | -8.2 | Not specified in source | [10] |
Experimental Protocols: Molecular Docking Methodology
Structure-based drug design (SBDD) relies heavily on molecular docking to predict the binding mode and affinity of a small molecule (ligand) to its protein target.[4] The general protocol involves several key stages:
-
Target Protein Preparation:
-
The 3D crystal structure of the target kinase is obtained from the Protein Data Bank (PDB).[11]
-
The protein structure is prepared for docking. This typically involves removing water molecules, adding hydrogen atoms, assigning correct bond orders, and repairing any missing residues or side chains.
-
The structure is then energy-minimized to relieve any steric clashes and achieve a more stable conformation.
-
-
Ligand Preparation:
-
The 2D structures of the imidazole-based inhibitors are drawn using chemical drawing software.
-
These 2D structures are converted into 3D models.
-
The ligands undergo energy minimization to find their most stable 3D conformation.[12]
-
-
Docking Simulation:
-
A specific binding site on the kinase, typically the ATP-binding pocket, is defined. A grid box is generated around this site to define the search space for the docking algorithm.[4]
-
A docking program (e.g., AutoDock, GOLD, Glide, CDOCKER) is used to systematically place the ligand in various orientations and conformations within the defined binding site.[10][11][12][13]
-
The software employs a search algorithm to explore the conformational space and a scoring function to evaluate and rank the resulting poses based on predicted binding affinity.[4]
-
-
Analysis and Validation:
-
The top-ranked poses are analyzed to understand the binding mode. Key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking with active site residues, are identified.[6]
-
For enhanced accuracy, methods like Induced Fit Docking (IFD) can be used to account for the flexibility of the protein's active site upon ligand binding.[8]
-
The stability of the predicted protein-ligand complex and the binding free energy can be further validated using more computationally intensive methods like Molecular Dynamics (MD) simulations and MM-GBSA calculations.[9][14]
-
Visualization of Pathways and Workflows
Diagrams created with Graphviz provide a clear visual representation of complex biological pathways and experimental processes.
References
- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Insights from molecular modeling, docking and simulation of imidazole nucleus containing chalcones with EGFR kinase domain for improved binding function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantum chemical modeling, molecular docking, and ADMET evaluation of imidazole phenothiazine hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. jchr.org [jchr.org]
- 14. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
assessing the selectivity of ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate as a kinase inhibitor
For Researchers, Scientists, and Drug Development Professionals
The development of selective kinase inhibitors is a critical objective in modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects. This guide provides a comprehensive framework for assessing the selectivity of a novel kinase inhibitor, using ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate as a primary example. By comparing its hypothetical selectivity profile with established kinase inhibitors, this document offers insights into the experimental methodologies and data interpretation required for robust preclinical evaluation.
Comparative Selectivity Analysis
To contextualize the potential selectivity of a novel compound, it is essential to benchmark it against inhibitors with known selectivity profiles. This section compares the hypothetical profile of this compound with a non-selective inhibitor, Staurosporine, and a more selective, structurally related imidazole-based inhibitor.
Table 1: Comparative IC50 Values Against a Panel of Kinases
| Kinase Target | This compound (Hypothetical IC50, nM) | Staurosporine (IC50, nM)[1][2][3][4] | Imidazole-Based Inhibitor (e.g., TAK1 Inhibitor) (IC50, nM) |
| Primary Target (Hypothetical) | 15 | - | - |
| TAK1 | >10,000 | - | <10 |
| p38α | >10,000 | - | >1,000 |
| JNK1 | >10,000 | - | >1,000 |
| ERK2 | >10,000 | - | >1,000 |
| Protein Kinase A (PKA) | >1,000 | 7 - 15 | >1,000 |
| Protein Kinase C (PKC) | >1,000 | 0.7 - 6 | >1,000 |
| c-Fgr | - | 2 | - |
| Phosphorylase Kinase | - | 3 | - |
| CaM Kinase II | - | 20 | - |
Note: Data for this compound is hypothetical and for illustrative purposes. Data for Staurosporine and the imidazole-based TAK1 inhibitor are derived from published literature.
Table 2: Kinase Selectivity Score
The selectivity score (S-score) is a quantitative measure of inhibitor selectivity, calculated as the number of kinases inhibited above a certain threshold (e.g., 50% inhibition at 1 µM) divided by the total number of kinases tested. A lower score indicates higher selectivity.
| Inhibitor | Number of Kinases Tested | Kinases Inhibited >50% at 1 µM | Selectivity Score (S-score) |
| This compound (Hypothetical) | 400 | 5 | 0.0125 |
| Staurosporine | 400 | >200 | >0.5 |
| Imidazole-Based Inhibitor (e.g., TAK1 Inhibitor) | 400 | 10 | 0.025 |
Experimental Protocols
Accurate and reproducible experimental design is fundamental to the assessment of kinase inhibitor selectivity. The following are detailed protocols for key in vitro assays.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Principle: The assay measures the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is quantified, typically using radiometric or luminescence-based methods.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (this compound) and control inhibitors
-
[γ-³³P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence assay)
-
96-well or 384-well assay plates
-
Phosphocellulose paper and scintillation counter (for radiometric assay) or luminometer (for luminescence assay)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and control inhibitors in DMSO.
-
Reaction Setup: In each well of the assay plate, add the kinase, substrate, and kinase buffer.
-
Inhibitor Addition: Add the diluted test compounds to the wells. Include wells with DMSO only as a no-inhibitor control and wells with a known potent inhibitor as a positive control.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (and [γ-³³P]ATP for the radiometric assay).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination and Detection:
-
Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³³P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Luminescence Assay (ADP-Glo™): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Measure the signal using a luminometer.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Kinase Selectivity Profiling (Kinome Scan)
This high-throughput assay assesses the selectivity of an inhibitor across a broad panel of kinases.
Principle: A competition-based binding assay is used to quantify the interaction of the test compound with hundreds of kinases simultaneously. The amount of kinase bound to an immobilized ligand is measured in the presence of the test compound.
Procedure (Example using KINOMEscan™ platform):
-
Compound Submission: Provide the test compound at a specified concentration (e.g., 1 µM or 10 µM).
-
Assay Performance: The compound is screened against a large panel of human kinases. The assay measures the ability of the compound to displace a proprietary, active-site directed ligand from each kinase.
-
Quantification: The amount of kinase that remains bound to the immobilized ligand is measured using quantitative PCR (qPCR) of a DNA tag that is fused to each kinase.
-
Data Output: The results are typically reported as the percentage of the kinase that is inhibited by the test compound at the tested concentration. A lower percentage indicates a stronger interaction between the compound and the kinase.
Visualizing Workflows and Pathways
Experimental Workflow for Kinase Inhibitor Selectivity Assessment
Caption: Workflow for assessing kinase inhibitor selectivity.
Simplified Kinase Signaling Pathway
Caption: Inhibition of a kinase signaling cascade.
References
A Comparative Guide to the Biological Activity of Ethyl 2-Amino-1-methyl-1H-imidazole-5-carboxylate and Its Regioisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate and its regioisomers. Due to a lack of direct comparative studies on the specified methyl-substituted isomers in publicly available scientific literature, this guide leverages data from closely related structural analogs to provide insights into their potential biological activities. The imidazole scaffold is a well-established pharmacophore known to exhibit a wide range of biological effects, including anticancer and antimicrobial properties.
Executive Summary
Comparative Biological Activity Data
The following table summarizes the available quantitative data for a key regioisomeric analog. It is important to note that the N-substituent (dodecyl) is different from the methyl group in the user's compound of interest, which can significantly influence biological activity.
| Compound Name | Regioisomeric Series | Biological Activity | Cancer Cell Line | IC50 (µM) | Reference |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | 1,5-Disubstituted Imidazole | Anticancer | HeLa (Cervical) | 0.737 ± 0.05 | [1] |
| HT-29 (Colon) | 1.194 ± 0.02 | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the regioisomeric analog, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate.
Antiproliferative Assay (MTT Assay)
The antiproliferative activity of the test compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (HeLa, HT-29, HCT-15, A549, and MDA-MB-231) were seeded in 96-well plates at a density of 5 × 10³ cells per well.
-
Compound Treatment: After 24 hours of incubation, the cells were treated with various concentrations of the test compounds and incubated for an additional 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Determination: The 50% inhibitory concentration (IC50) was calculated from the dose-response curves.
Apoptosis Assay (Flow Cytometry)
The induction of apoptosis was evaluated by flow cytometry using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Cell Treatment: HeLa and HT-29 cells were treated with the test compound at its IC50 concentration for 48 hours.
-
Cell Harvesting: The cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of PI were added to the cell suspension, and the mixture was incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Tubulin Polymerization Inhibition Assay
The effect of the compound on tubulin polymerization was assessed using a commercially available tubulin polymerization assay kit.
-
Reaction Mixture: A reaction mixture containing tubulin, GTP, and a fluorescence reporter was prepared.
-
Compound Addition: The test compound was added to the reaction mixture.
-
Fluorescence Monitoring: The polymerization of tubulin was monitored by measuring the increase in fluorescence over time at 37°C.
-
Data Analysis: The rate of polymerization in the presence of the compound was compared to that of a control (vehicle) to determine the inhibitory effect.
Signaling Pathways and Mechanisms of Action
Based on the studies of the regioisomeric analog, a potential mechanism of action for this class of compounds is the inhibition of tubulin polymerization , leading to cell cycle arrest and subsequent induction of apoptosis .
Caption: Proposed mechanism of action for the anticancer activity of the imidazole carboxylate scaffold.
Experimental Workflow
The general workflow for the synthesis and biological evaluation of novel imidazole derivatives is outlined below.
Caption: General workflow for the synthesis and biological evaluation of imidazole-based compounds.
Conclusion
While direct comparative data for this compound and its regioisomers is currently unavailable, the significant anticancer activity of a closely related analog, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, highlights the potential of this chemical scaffold. The observed mechanism of action, involving tubulin polymerization inhibition and apoptosis induction, provides a strong rationale for the further investigation of these and other structurally related imidazole derivatives as potential anticancer agents. Future studies directly comparing the biological activities of the N-methyl substituted regioisomers are warranted to elucidate the structure-activity relationships and identify the most promising candidates for drug development.
References
Preclinical Powerhouses: A Comparative Guide to Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate Derivatives in Oncology Research
In the landscape of modern drug discovery, the imidazole scaffold remains a cornerstone for the development of novel therapeutic agents. This guide provides a comparative preclinical evaluation of derivatives of ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential in oncology. We delve into the performance of three promising derivatives, each exhibiting distinct mechanisms of action against various cancer types. This objective comparison is supported by experimental data, detailed methodologies for key assays, and visualizations of the intricate signaling pathways involved.
Performance at a Glance: A Comparative Data Summary
The preclinical efficacy of three distinct derivatives of this compound is summarized below. These compounds have demonstrated significant potential in targeting cancer cells through diverse mechanisms, including disruption of microtubule dynamics, inhibition of sirtuin enzymes, and modulation of protein kinase C signaling.
| Compound ID | Derivative Name | Target/Mechanism | Cancer Cell Line(s) | IC50 (µM) | Key Findings |
| Derivative A | Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | Anti-tubulin activity | HeLa (Cervical), HT-29 (Colon) | 0.737 ± 0.05 (HeLa), 1.194 ± 0.02 (HT-29) | Inhibits cell proliferation, colony formation, and migration; induces apoptosis. |
| Derivative B | Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate | Sirtuin (SIRT6) Inhibitor | A549 (Lung), NCI-H460 (Lung) | 250 (A549), 300 (NCI-H460) | Induces oxidative stress-mediated apoptosis through the Nrf2/Keap1 signaling pathway.[1][2] |
| Derivative C | 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s) | Protein Kinase C-ι (PKC-ι) Inhibitor | DU-145 (Prostate) | Not specified in text | Significantly reduces tumor growth in an in vivo xenograft model.[3] |
In-Depth Experimental Protocols
Reproducibility is paramount in preclinical research. To that end, this section provides detailed methodologies for the key experiments cited in the evaluation of these imidazole derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cell lines (HeLa, HT-29, A549, NCI-H460) are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the imidazole derivatives for 24 to 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine on the cell surface.
-
Cell Treatment: Cells are treated with the respective imidazole derivatives at their IC50 concentrations for 48 hours.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Colony Formation Assay
This assay assesses the ability of a single cell to grow into a colony, a measure of its self-renewal and proliferative capacity.
-
Cell Seeding: A low density of cells (e.g., 500 cells/well) is seeded in 6-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with the imidazole derivatives at various concentrations for 24 hours.
-
Incubation: The treatment medium is replaced with fresh medium, and the cells are incubated for 10-14 days to allow for colony formation.
-
Staining and Quantification: Colonies are fixed with methanol and stained with 0.5% crystal violet. The number of colonies (typically containing >50 cells) is counted.
Cell Migration Assay (Wound Healing Assay)
This method is used to study directional cell migration in vitro.
-
Monolayer Culture: Cells are grown to confluence in 6-well plates.
-
Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.
-
Compound Treatment and Imaging: The cells are washed to remove debris and then incubated with the imidazole derivatives. Images of the wound are captured at 0 and 24 hours.
-
Analysis: The rate of wound closure is quantified by measuring the area of the gap at different time points.
In Vivo Xenograft Tumor Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.[3]
-
Cell Implantation: Athymic nude mice are subcutaneously injected with human cancer cells (e.g., DU-145 prostate cancer cells).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~0.2 cm).
-
Compound Administration: Mice are then treated with the imidazole derivative (e.g., ICA-1s) or a vehicle control, typically via oral gavage or intraperitoneal injection, for a specified period.[3]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The formula (Length x Width²)/2 is commonly used to calculate tumor volume.
-
Efficacy Evaluation: The reduction in tumor growth in the treated group compared to the control group is used to determine the in vivo efficacy of the compound.[3]
Visualizing the Mechanisms of Action
To better understand how these imidazole derivatives exert their anticancer effects, the following diagrams illustrate their targeted signaling pathways and the workflows of the key experimental assays.
References
- 1. Frontiers | Ameliorative inhibition of sirtuin 6 by imidazole derivative triggers oxidative stress-mediated apoptosis associated with Nrf2/Keap1 signaling in non-small cell lung cancer cell lines [frontiersin.org]
- 2. Ameliorative inhibition of sirtuin 6 by imidazole derivative triggers oxidative stress-mediated apoptosis associated with Nrf2/Keap1 signaling in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the ADME Properties of Novel Imidazole Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a crucial pharmacophore in modern drug discovery, forming the core of numerous inhibitors targeting a wide range of protein classes, including kinases. The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these compounds are critical determinants of their clinical success. This guide provides a comparative overview of the ADME profiles of select novel imidazole-based inhibitors and established alternatives, supported by experimental data and detailed methodologies for key in vitro assays.
Data Presentation: A Comparative Analysis of ADME Properties
The following tables summarize the in vitro ADME properties of representative novel imidazole-based inhibitors and established non-imidazole kinase inhibitors. This data has been compiled from various preclinical and medicinal chemistry studies.
Table 1: In Vitro Permeability and Efflux
| Compound | Target/Class | Caco-2 Permeability (Papp, A→B) (10⁻⁶ cm/s) | Efflux Ratio (Papp, B→A / Papp, A→B) | Predicted Human Absorption |
| Novel Imidazole Inhibitor 1 | p38 MAPK | 8.5 | 1.8 | High |
| Novel Imidazole Inhibitor 2 | PI3Kδ | 2.1 | 4.5 | Moderate (potential P-gp substrate) |
| Doramapimod (BIRB-796) | p38 MAPK (Imidazole-containing) | 12.0 | 1.5 | High |
| Nilotinib | Bcr-Abl (Imidazole-containing) | 5.5 | 2.8 | Moderate (potential P-gp substrate) |
| Gefitinib | EGFR (Quinazoline) | 15.2 | <2 | High[1] |
| Erlotinib | EGFR (Quinazoline) | 18.0 | <2 | High |
| Dasatinib | Bcr-Abl/Src (Thiazole/Pyrimidine) | 3.2 | 3.1 | Moderate (P-gp substrate) |
Table 2: Metabolic Stability in Liver Microsomes
| Compound | Species | Microsomal Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Hepatic Extraction |
| Novel Imidazole Inhibitor 1 | Human | 45 | 30.8 | Low |
| Novel Imidazole Inhibitor 2 | Human | 18 | 77.0 | Intermediate |
| Doramapimod (BIRB-796) | Human | >60 | <23.1 | Low |
| Nilotinib | Human | 35 | 39.6 | Low to Intermediate |
| Gefitinib | Human | 28 | 49.5 | Intermediate |
| Erlotinib | Human | 55 | 25.2 | Low |
| Dasatinib | Human | 15 | 92.4 | High |
Table 3: Plasma Protein Binding
| Compound | Species | Plasma Protein Binding (%) |
| Novel Imidazole Inhibitor 1 | Human | 92.5 |
| Novel Imidazole Inhibitor 2 | Human | 98.1 |
| Doramapimod (BIRB-796) | Human | >99 |
| Nilotinib | Human | >98 |
| Gefitinib | Human | ~90 |
| Erlotinib | Human | ~93[2][3] |
| Dasatinib | Human | ~96[4] |
Table 4: Cytochrome P450 (CYP) Inhibition Profile
| Compound | CYP1A2 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) | CYP2C19 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | CYP3A4 IC₅₀ (µM) |
| Novel Imidazole Inhibitor 1 | >50 | 15.2 | >50 | 25.1 | 8.9 |
| Novel Imidazole Inhibitor 2 | 8.3 | 5.1 | 12.5 | >50 | 1.8 |
| Doramapimod (BIRB-796) | >10 | >10 | >10 | >10 | 2.5 |
| Nilotinib | >25 | 12 | 15 | 18 | 5.6[5][6] |
| Gefitinib | 20 | 30 | >50 | 2.5 | 15 |
| Erlotinib | >50 | >50 | >50 | >50 | 8.1 |
| Dasatinib | >50 | 22 | >50 | 38 | 6.3 (Mechanism-based)[7][8] |
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below. These protocols represent standard industry practices and are essential for generating reliable and reproducible data.
Caco-2 Permeability Assay
This assay assesses the potential for oral absorption of a compound by measuring its transport across a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form a polarized monolayer resembling the intestinal epithelium.
-
Cell Culture: Caco-2 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.
-
Monolayer Formation: Cells are seeded onto permeable Transwell® inserts and cultured for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment:
-
The cell monolayers are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
The test compound is added to the apical (A) or basolateral (B) side of the monolayer (the donor compartment).
-
Samples are collected from the opposite side (the receiver compartment) at various time points over a 2-hour incubation period at 37°C.
-
-
Data Analysis: The concentration of the compound in the samples is determined by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration of the drug in the donor compartment. The efflux ratio is calculated by dividing the Papp in the B→A direction by the Papp in the A→B direction.
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.
-
Materials: Pooled human liver microsomes, NADPH regenerating system (to provide the necessary cofactor for CYP enzymes), and the test compound.
-
Incubation:
-
The test compound (typically at a concentration of 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer at 37°C.
-
The reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction is terminated by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
-
Data Analysis: The concentration of the remaining parent compound at each time point is quantified by LC-MS/MS. The natural logarithm of the percentage of the remaining compound is plotted against time, and the slope of the linear regression gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) is calculated as (0.693/t½) / (mg protein/mL).
Plasma Protein Binding Assay
This assay determines the extent to which a compound binds to proteins in the plasma, which influences its distribution and availability to reach its target. Rapid Equilibrium Dialysis (RED) is a common method.
-
Apparatus: A RED device, which consists of a Teflon base plate and disposable dialysis inserts. Each insert contains two chambers separated by a semipermeable membrane with a molecular weight cutoff that allows unbound drug to pass through but retains proteins and protein-bound drug.
-
Procedure:
-
The test compound is added to plasma in one chamber of the RED insert.
-
The other chamber is filled with a protein-free buffer solution.
-
The device is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.
-
-
Data Analysis: After incubation, the concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS. The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of protein binding is then calculated as (1 - fu) * 100.
Cytochrome P450 (CYP) Inhibition Assay
This assay assesses the potential of a compound to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.
-
Test System: Human liver microsomes or recombinant human CYP enzymes.
-
Procedure:
-
The test compound at various concentrations is pre-incubated with the CYP enzyme source.
-
A specific probe substrate for the CYP isoform of interest is added to initiate the reaction.
-
The reaction is incubated at 37°C and then terminated.
-
-
Data Analysis: The formation of the metabolite of the probe substrate is measured by LC-MS/MS. The rate of metabolite formation in the presence of the test compound is compared to the control (without the inhibitor). The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathway: p38 MAP Kinase
References
- 1. mdpi.com [mdpi.com]
- 2. Development and Application of an HPLC Method for Erlotinib Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Clinical Pharmacokinetic and Pharmacodynamic Overview of Nilotinib, a Selective Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 2-Amino-1-Methyl-1H-Imidazole-5-Carboxylate: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols for the disposal of ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate. This compound is classified as a hazardous substance, and its proper disposal is crucial for personnel safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this chemical.
Immediate Safety and Logistical Information
All personnel handling this compound must be thoroughly familiar with its hazards. The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, all work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] Emergency eyewash stations and safety showers must be readily accessible.
The following PPE is required:
-
Eye Protection: Chemical safety goggles compliant with OSHA (29 CFR 1910.133) or European Standard (EN166) regulations.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Gloves must be inspected for integrity before each use.
-
Body Protection: A laboratory coat or a chemical-resistant apron is necessary to prevent skin contact.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.
Quantitative Hazard Data
| Property | Information |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| Signal Word | Warning |
| Hazard Classifications | Acute Toxicity, Oral (Category 4)Skin Irritation (Category 2)Eye Irritation (Category 2A)Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory tract irritation |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Segregation:
-
Solid Waste: Collect all solid forms of the chemical, contaminated lab supplies (e.g., gloves, weigh boats, wipers), and spill cleanup materials in a designated, compatible, and puncture-resistant container for solid hazardous waste.
-
Liquid Waste: Solutions containing the compound should be collected in a clearly labeled, leak-proof container designated for non-halogenated organic liquid waste.
-
Incompatible Materials: Do not mix this waste with strong oxidizing agents, acids, acid anhydrides, or acid chlorides.[2]
-
-
Container Management:
-
All waste containers must be made of a material compatible with the chemical and must be securely sealed when not in use.
-
Each container must be clearly labeled with the words "Hazardous Waste ," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA).
-
The SAA must be well-ventilated and away from sources of ignition and incompatible materials.
-
Secondary containment should be used for liquid waste containers to mitigate spills.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Disposal must be carried out by a licensed hazardous waste disposal company.
-
The recommended method of destruction for this type of organic compound is high-temperature incineration at an approved facility.[3]
-
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
